molecular formula C11H14O2 B585474 2-Phenylbutyric Acid-d5 Methyl Ester CAS No. 1794940-35-4

2-Phenylbutyric Acid-d5 Methyl Ester

Katalognummer: B585474
CAS-Nummer: 1794940-35-4
Molekulargewicht: 183.262
InChI-Schlüssel: PPIQQNDMGXNRFA-WNWXXORZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Phenylbutyric Acid-d5 Methyl Ester is a deuterated chemical reagent serving as a critical tool in biochemical and pharmacological research. Its core value lies in its application as a stable isotope-labeled internal standard for the precise quantification of its non-deuterated analog, 2-phenylbutyric acid, and related metabolites in complex biological samples using mass spectrometry . This enables advanced research into the mechanisms and pharmacokinetics of phenylbutyric acid compounds. The parent compound, phenylbutyric acid, is known for its multi-faceted biological activity, functioning as a histone deacetylase (HDAC) inhibitor which can induce growth arrest and apoptosis in cancer cells, and as a chemical chaperone that can alleviate endoplasmic reticulum stress and rescue conformational abnormalities in proteins . Furthermore, phenylbutyric acid acts as an ammonia scavenger in the treatment of urea cycle disorders, providing an alternate pathway for waste nitrogen excretion . The deuterated methyl ester form provides researchers with a stable, high-quality compound for tracing metabolic pathways, investigating epigenetic regulation, and developing novel therapeutic strategies for conditions such as cancer, neuropathies, and genetic metabolic syndromes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1794940-35-4

Molekularformel

C11H14O2

Molekulargewicht

183.262

IUPAC-Name

methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2

InChI-Schlüssel

PPIQQNDMGXNRFA-WNWXXORZSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OC

Synonyme

2-(Ethyl-d5)-2-phenylacetic Acid Methyl Ester;  α-(Ethyl-d5)benzeneacetic Acid Methyl Ester;  (RS)-2-Phenylbutanoic Acid-d5 Methyl Ester;  (+/-)-2-Phenylbutanoic Acid-d5 Methyl Ester;  α-(Ethyl-d5)-α-toluic Acid Methyl Ester;  α-(Ethyl-d5)benzeneacetic Ac

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylbutyric Acid-d5 Methyl Ester: Principles and Applications in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Phenylbutyric Acid-d5 Methyl Ester, a crucial tool in modern analytical science. Moving beyond a simple product description, this document delves into the fundamental principles of its application, particularly as a stable isotope-labeled internal standard in mass spectrometry. We will explore the rationale behind its use, provide a detailed experimental workflow, and offer insights into the data analysis process, empowering researchers to leverage this compound for high-precision quantitative studies.

Understanding the Core: Chemical Structure and Properties

2-Phenylbutyric Acid-d5 Methyl Ester is a deuterated form of 2-phenylbutyric acid methyl ester. The incorporation of five deuterium atoms into the ethyl group provides a distinct mass shift, which is the cornerstone of its utility in mass spectrometry-based quantification, without significantly altering its chemical behavior.

PropertyValueSource
Chemical Formula C₁₁H₉D₅O₂[1][2]
Molecular Weight 183.26 g/mol [1][2]
CAS Number 1794940-35-4[1]
Appearance Typically a neat solid or oilN/A
Synonyms 2-(Ethyl-d5)-2-phenylacetic Acid Methyl Ester, α-(Ethyl-d5)benzeneacetic Acid Methyl Ester[1][2]

The "Why": The Power of Deuterated Internal Standards in Mass Spectrometry

In quantitative analysis, especially within complex biological matrices, achieving accuracy and precision is a significant challenge. Endogenous and exogenous interferences, sample loss during preparation, and fluctuations in instrument performance can all introduce variability and compromise the integrity of the results. The use of a stable isotope-labeled (SIL) internal standard, such as 2-Phenylbutyric Acid-d5 Methyl Ester, is the gold standard for mitigating these issues.[3]

The core principle is isotope dilution mass spectrometry (IDMS) . A known amount of the deuterated standard is "spiked" into the sample at the very beginning of the analytical workflow. Because the deuterated standard is chemically almost identical to the non-deuterated analyte of interest (2-phenylbutyric acid methyl ester), it experiences the same physical and chemical processes throughout sample preparation and analysis. Any loss of the analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization process in the mass spectrometer's source will affect both the analyte and the internal standard equally.[4]

By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocol: Quantitative Analysis of 2-Phenylbutyric Acid in a Biological Matrix using a Deuterated Internal Standard

This section provides a detailed, step-by-step methodology for the quantification of 2-phenylbutyric acid in plasma, adapted from validated bioanalytical methods.[2][5] While the protocol focuses on the free acid, the principles and workflow are directly applicable to its methyl ester.

Materials and Reagents
  • 2-Phenylbutyric Acid (analyte)

  • 2-Phenylbutyric Acid-d5 Methyl Ester (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid

  • Ultrapure Water

  • Blank Plasma (from at least six different sources for method validation)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from a plasma sample, which can interfere with the analysis.

  • Prepare a stock solution of 2-Phenylbutyric Acid-d5 Methyl Ester (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Prepare a working IS solution by diluting the stock solution with methanol to a final concentration of 100 ng/mL.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, quality control, or unknown).

  • Add 10 µL of the working IS solution to the plasma sample and vortex briefly.

  • Add 200 µL of cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS system. These will need to be optimized for the specific instrument being used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The MRM transitions are specific to the analyte and internal standard and are determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ions. For 2-phenylbutyric acid and its d5-labeled counterpart, the transitions would be approximately:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
2-Phenylbutyric Acid163.1119.1
2-Phenylbutyric Acid-d5168.1124.1

Note: These values are illustrative and should be experimentally determined and optimized on the specific instrument in use.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is processed using the instrument's software.

  • Peak Integration: The software will integrate the area under the chromatographic peak for both the analyte and the internal standard for each sample.

  • Response Ratio Calculation: The ratio of the analyte peak area to the internal standard peak area is calculated.

  • Calibration Curve: A calibration curve is constructed by plotting the response ratio against the known concentrations of the analyte in the calibration standards. A linear regression analysis is then applied to the data.

  • Quantification of Unknowns: The concentration of the analyte in the unknown samples is determined by interpolating their response ratios on the calibration curve.

The use of the deuterated internal standard ensures that even if there are variations in sample preparation or instrument response, the ratio of the analyte to the internal standard remains constant, providing a highly accurate and precise measurement.

Visualization of the Analytical Workflow

The following diagram, generated using the DOT language, illustrates the key stages of the quantitative analysis workflow described above.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Spike Spike with IS (10 µL) (2-Phenylbutyric Acid-d5 Methyl Ester) Plasma->Spike Precipitate Protein Precipitation (200 µL Acetonitrile) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (>10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Response Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 2-phenylbutyric acid.

Conclusion: The Indispensable Role of Deuterated Standards

2-Phenylbutyric Acid-d5 Methyl Ester is more than just a chemical reagent; it is a key enabler of high-quality, reliable, and reproducible quantitative data in complex analytical challenges. By understanding and correctly implementing the principles of isotope dilution mass spectrometry, researchers, scientists, and drug development professionals can have a high degree of confidence in their results, which is critical for making informed decisions in research and development. The methodologies outlined in this guide provide a solid foundation for the successful application of this and other deuterated internal standards in demanding analytical workflows.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Phenylbutyric Acid-d5 Methyl Ester. Retrieved February 20, 2026, from [Link]

  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]

  • Gaspari, F., & Bonati, M. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1162-1168. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 20, 2026, from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 1185-1193. Retrieved February 20, 2026, from [Link]

Sources

molecular weight and formula of 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Phenylbutyric Acid-d5 Methyl Ester

This guide provides a comprehensive technical overview of 2-Phenylbutyric Acid-d5 Methyl Ester, a critical stable isotope-labeled compound. Designed for researchers, scientists, and professionals in drug development, this document details its fundamental properties, analytical characterization, synthesis, and key applications, with a focus on the scientific principles that underpin its use.

Introduction: The Role of Isotopic Labeling in Advanced Research

2-Phenylbutyric Acid-d5 Methyl Ester is the deuterated form of 2-Phenylbutyric Acid Methyl Ester. The strategic replacement of five hydrogen atoms with deuterium on the ethyl group creates a molecule that is chemically identical to its non-labeled counterpart but physically distinguishable by its increased mass. This mass shift is the cornerstone of its utility as an ideal internal standard for quantitative mass spectrometry-based assays.

The parent compound, phenylbutyrate (PBA), is an aromatic short-chain fatty acid with a remarkable range of biological activities. It acts as an ammonia scavenger, a chemical chaperone to correct protein folding abnormalities, and a histone deacetylase (HDAC) inhibitor, giving it therapeutic potential in diverse pathologies including cancer, genetic metabolic syndromes, and neurodegenerative diseases.[1] Given this therapeutic interest, robust bioanalytical methods are essential for pharmacokinetic (PK) and metabolic studies. 2-Phenylbutyric Acid-d5 Methyl Ester, along with its corresponding acid form (2-Phenylbutyric Acid-d5), serves as the gold standard for such analyses, particularly in studying the metabolism of related drugs like Butamirate.[2][3]

Core Physicochemical Properties

The fundamental identifiers and properties of 2-Phenylbutyric Acid-d5 Methyl Ester are summarized below. These data are critical for instrument setup, experimental design, and regulatory documentation.

PropertyValueSource
Chemical Name methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate[4]
Synonyms 2-(Ethyl-d5)-2-phenylacetic Acid Methyl Ester[4][5]
Molecular Formula C₁₁H₉D₅O₂[4][5]
Molecular Weight 183.26 g/mol [4][5]
CAS Number 1794940-35-4[4][5]
Unlabeled CAS No. 2294-71-5[4][6]
Isotope Type Deuterium[4]

Synthesis and Isotopic Labeling Strategy

The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester involves a multi-step process where the key is the introduction of the deuterated ethyl group, followed by esterification.

Rationale for the Synthetic Pathway

The most logical approach involves first synthesizing the deuterated carboxylic acid (2-Phenylbutyric Acid-d5) and then converting it to the methyl ester. This prevents potential isotopic exchange or degradation of the ester group under the conditions required for forming the carbon-carbon bond. The introduction of the d5-ethyl group is typically achieved using a deuterated Grignard reagent or a similar alkylating agent reacting with a phenylacetic acid derivative. The final esterification is a standard reaction, often accomplished by treating the carboxylic acid with methanol in the presence of an acid catalyst or using a milder reagent like thionyl chloride followed by methanol.[7]

Generalized Synthesis Workflow

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Esterification A Phenylacetic Acid Derivative C 2-Phenylbutyric Acid-d5 A->C 1. Deprotonation 2. Alkylation B Ethyl-d5 Magnesium Bromide (Grignard Reagent) D 2-Phenylbutyric Acid-d5 F 2-Phenylbutyric Acid-d5 Methyl Ester D->F Acid Catalyst (e.g., H₂SO₄) E Methanol (CH3OH)

Caption: Generalized synthetic workflow for 2-Phenylbutyric Acid-d5 Methyl Ester.

Analytical Characterization: Verification of Identity and Purity

Confirming the structure, isotopic enrichment, and purity of the labeled standard is paramount. Mass spectrometry and NMR spectroscopy are the primary techniques for this validation.

Mass Spectrometry (MS)

In a bioanalytical context, the compound is typically analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass shift from the endogenous or administered unlabeled compound, allowing for clear differentiation.

Expected Fragmentation: The primary fragmentation pathways for esters like this are α-cleavage and McLafferty rearrangement.[8]

  • Molecular Ion (M+) : The deuterated ester will have a molecular ion peak at m/z 183.26, which is 5 mass units higher than the unlabeled analog (m/z 178.23).[4][6]

  • α-Cleavage : Loss of the methoxy group (•OCH₃) would yield a fragment at m/z 152 (183 - 31).

  • McLafferty Rearrangement : This rearrangement would result in the loss of a neutral alkene. For the unlabeled ester, this involves the loss of ethene (28 Da). For the deuterated version, this would involve the loss of ethene-d4 (32 Da), leading to a fragment at m/z 151. This specific mass shift is a powerful confirmation of the label's position.

G parent Parent Ion [M]⁺˙ m/z = 183 frag1 Loss of •OCH₃ (α-Cleavage) m/z = 152 parent->frag1 frag2 Loss of C₂D₄ (McLafferty) m/z = 151 parent->frag2

Caption: Key MS fragmentation pathways for the target analyte.

Protocol: LC-MS/MS Quantification of 2-Phenylbutyric Acid

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 10 µL of 2-Phenylbutyric Acid-d5 Methyl Ester internal standard (IS) working solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Negative Ion ESI):

    • Analyte (2-PBA): Monitor MRM transition for the deprotonated molecule, e.g., m/z 163.1 → 119.1.

    • Internal Standard (2-PBA-d5): Monitor MRM transition, e.g., m/z 168.1 → 119.1. Note: The acid form is analyzed here after hydrolysis of the ester or direct analysis of the acid metabolite.[9]

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine concentration from a calibration curve constructed using the same method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the precise location of the deuterium labels.

  • ¹H NMR: The spectrum will lack signals corresponding to the ethyl group protons. The characteristic triplet and quartet pattern of a standard ethyl group will be absent. The remaining signals will be from the phenyl group (aromatic region, ~7.3 ppm), the methoxy group (singlet, ~3.6 ppm), and the alpha-proton (triplet, ~3.5 ppm, now coupled only to the non-deuterated positions).

  • ¹³C NMR: Carbons bonded to deuterium will show a characteristic multiplet signal due to C-D coupling and will be significantly attenuated. This provides definitive proof of the labeling site.

  • Deuterium (²H) NMR: A direct and unambiguous method to confirm the presence and location of deuterium atoms in the molecule.

Core Applications in Drug Development

The primary role of 2-Phenylbutyric Acid-d5 Methyl Ester is as an internal standard in quantitative bioanalysis.

The Principle of Stable Isotope Dilution

The ideal internal standard co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer source. A stable isotope-labeled (SIL) standard is the only type of standard that can achieve this. By "spiking" a known quantity of the SIL standard into a sample, any loss during sample extraction or variability in instrument response will affect both the analyte and the standard equally. The ratio of their signals remains constant, allowing for highly accurate and precise quantification.

Workflow for a Typical Pharmacokinetic Study

G A Dosing of Unlabeled Drug in Preclinical Model B Time-Course Blood Sampling A->B C Plasma Separation B->C D Spike Plasma with 2-Phenylbutyric Acid-d5 Methyl Ester (IS) C->D E Sample Extraction (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Quantification using Analyte/IS Peak Area Ratio F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC) G->H

Caption: Bioanalytical workflow for a pharmacokinetic study.

Handling and Storage Recommendations

  • Storage: The compound should be stored in a tightly sealed container, protected from light, and kept at a controlled temperature, typically 2-8°C or frozen for long-term stability.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood. For creating stock solutions, use high-purity solvents such as methanol or acetonitrile.

Conclusion

2-Phenylbutyric Acid-d5 Methyl Ester is an indispensable tool for modern pharmaceutical research and development. Its role as a stable isotope-labeled internal standard ensures the accuracy, precision, and reliability of bioanalytical methods required to evaluate the pharmacokinetics and metabolism of 2-phenylbutyric acid and related therapeutic agents. The detailed characterization by mass spectrometry and NMR spectroscopy provides the necessary validation for its use in regulated studies, ultimately supporting the advancement of new therapies for a range of human diseases.

References

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Phenylbutyric Acid-d5 Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000617 - 2-phenylbutyric Acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Phenylbutyric acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetic acid, α-ethyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Phenylbutyric Acid-d5. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • D'Arcy, S., et al. (2016). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students.
  • Helmchen, G. (n.d.). 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid.
  • PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (2023).
  • NIST. (n.d.). 2-Phenylbutyric acid, TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008847. Retrieved from [Link]

  • BOC Sciences. (2024).
  • Iannitti, T., & Palmieri, B. (2011). Phenylbutyric Acid: simple structure - multiple effects. PubMed. Retrieved from [Link]

  • ResearchGate. (2002). Efficient resolution of 2-phenylbutyric acid. Retrieved from [Link]

  • PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

safety data sheet (SDS) for 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and safety manual for 2-Phenylbutyric Acid-d5 Methyl Ester . It is designed for analytical chemists and safety officers managing high-value stable isotopes in drug development and bioanalytical workflows.

Document Control: Ver. 2.0 | Status: Active Research Standard | Classification: Specialized Isotope

PART 1: Chemical Identification & Molecular Context

Product Identification
  • Chemical Name: 2-Phenylbutyric Acid-d5 Methyl Ester[1][2]

  • Synonyms: Methyl 2-phenylbutanoate-d5;

    
    -(Ethyl-d5)-benzeneacetic acid methyl ester[1][3]
    
  • CAS Number: 1794940-35-4[2]

  • Unlabeled Parent CAS: 2294-71-5 (Methyl 2-phenylbutyrate)[2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 183.26 g/mol (Unlabeled: 178.23 g/mol )

  • Isotopic Purity:

    
     98 atom % D
    
Senior Scientist Insight: The Isotopic Advantage

This compound is not merely a "hazardous chemical" but a precision tool. The deuterium labeling is located on the ethyl side chain (3,3,4,4,4-pentadeuterio).

  • Why this matters: Placing the label on the ethyl group rather than the phenyl ring or the alpha-carbon minimizes the risk of metabolic exchange or proton-deuterium exchange (H/D exchange) during acidic extraction or derivatization steps. This ensures the Internal Standard (IS) retains its mass shift (+5 Da) throughout the analytical workflow, providing robust normalization for matrix effects in GC-MS or LC-MS assays.

PART 2: Hazard Identification & Risk Assessment (GHS)[4][5][6]

Note: As a novel deuterated compound, toxicological data is derived via "read-across" from the unlabeled parent, Methyl 2-phenylbutyrate. Treat with increased caution.

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids 4 (Combustible)H227: Combustible liquid.[4]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[5]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation.[4][5]
STOT - Single Exposure 3H335: May cause respiratory irritation.
Label Elements[4][5][6][8][9]
  • Signal Word: WARNING

  • Pictograms:

Critical Safety Overview
  • Volatility: Methyl esters of short-chain acids are volatile. While less flammable than methyl acetate, this compound can form explosive vapor/air mixtures if heated.

  • Hydrolysis Risk: Contact with strong bases or acids will hydrolyze the ester back to 2-Phenylbutyric Acid-d5 , altering the retention time and mass spectrum, effectively destroying the standard's utility.

PART 3: Safe Handling, Storage, & Stability Protocols

Storage Architecture (The "Cold Chain")

Stable isotopes are expensive and degradation-prone. Follow this hierarchy:

  • Primary Storage: -20°C Freezer.

  • Atmosphere: Blanket with Nitrogen (

    
    ) or Argon (Ar) after every use. Oxygen promotes slow oxidation of the benzylic position.
    
  • Container: Amber glass vials with Teflon-lined screw caps. Avoid plastics which may leach phthalates that interfere with MS analysis.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, leading to hydrolysis.

  • Weighing: Use an anti-static microbalance. Deuterated compounds are often supplied in milligram quantities; static can cause loss of material.

PART 4: Emergency Response Measures

ScenarioImmediate Action Protocol
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[6][7][8][5][9] Seek medical attention.
Skin Contact Wash with non-abrasive soap and water.[8][4][10] Remove contaminated clothing.[6][7][8][5][9][10][11] If irritation persists, consult a dermatologist.
Inhalation Move to fresh air.[12][9][10][11][13][14] If breathing is difficult, trained personnel should administer oxygen.
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration pneumonia with esters).[8][11] Call a Poison Center.[6][8][4][10][11]
Fire Use Dry Chemical, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, or Alcohol-Resistant Foam.[5][12][11] Do not use water jet (may spread the burning ester).

PART 5: Technical Application: Internal Standard Workflow

This section details the causal logic for using this IS in a bioanalytical assay (e.g., quantifying 2-Phenylbutyric acid metabolites).

Stock Solution Preparation

Objective: Create a stable primary stock at 1.0 mg/mL.

  • Solvent Choice: Methanol (LC-MS grade) is preferred over Acetonitrile for esters to prevent potential transesterification issues during long-term storage, although Acetonitrile is acceptable if used immediately.

  • Calculation:

    
    
    
  • Sonication: Sonicate for 30 seconds to ensure complete dissolution.

  • Verification: Verify concentration by comparing peak area against a pre-validated lot if available.

Analytical Validation Logic (GC-MS Focus)

When analyzing via GC-MS (Electron Impact - EI), the d5-ester provides a distinct mass shift.

  • Unlabeled Parent (Methyl 2-phenylbutyrate):

    • Molecular Ion (

      
      ): m/z 178 
      
    • Base Peak (McLafferty/Cleavage): m/z 119 (Loss of

      
      )
      
  • Labeled IS (d5-Methyl Ester):

    • Molecular Ion (

      
      ): m/z 183  (+5 shift)
      
    • Base Peak: m/z 124 (Loss of

      
      ; the ethyl-d5 group remains attached to the phenyl ring fragment).
      

Key Insight: The retention of the +5 shift in the major fragment (m/z 124) confirms the label stability and suitability for quantification using Selected Ion Monitoring (SIM).

Workflow Visualization

The following diagram illustrates the critical path for processing biological samples using this Internal Standard.

IS_Workflow cluster_QC Quality Control Check Sample Biological Sample (Plasma/Urine) IS_Add Add IS Spike (2-Phenylbutyric Acid-d5 Me-Ester) Sample->IS_Add Normalization Start Equilibrate Equilibration (15 mins @ RT) IS_Add->Equilibrate Matrix Integration Extract LLE Extraction (Hexane/Ethyl Acetate) Equilibrate->Extract Isolate Analytes Dry Evaporation (N2 Stream) Extract->Dry Recon Reconstitution (Methanol) Dry->Recon Analysis GC-MS / LC-MS Quantification Recon->Analysis m/z 178 vs 183 Analysis->Analysis Check IS Area Stability (RSD < 15%)

Caption: Figure 1: Bioanalytical workflow ensuring the Internal Standard (IS) compensates for extraction efficiency and matrix effects.

PART 6: Physical & Chemical Properties

PropertyValue (Inferred from Analog/Structure)
Physical State Liquid (Colorless to pale yellow)
Odor Fruity, sweet, slightly floral (characteristic of esters)
Boiling Point ~228°C (Unlabeled)
Flash Point > 90°C (Estimated - Combustible)
Solubility Insoluble in water; Soluble in Methanol, Chloroform, Ethyl Acetate
Density ~1.0 g/cm³

PART 7: Transport & Regulatory Information

Transport (IATA/DOT)
  • UN Number: Not strictly regulated as Dangerous Goods in small quantities (De Minimis), but often classified under:

    • UN 3272 , Esters, n.o.s. (Methyl 2-phenylbutyrate)[2][3][12]

  • Hazard Class: 3 (Flammable Liquid) - If flash point < 60°C confirmed; otherwise Non-Regulated for ground transport.

  • Packing Group: III

  • Recommendation: Ship as "Research Chemical / Non-Hazardous" if quantity is < 5mL and flash point allows, otherwise adhere to UN 3272.

Regulatory Status
  • TSCA: Research & Development (R&D) Exemption only. Not for commercial manufacturing.

  • DEA: Not a controlled substance.

References

  • Toronto Research Chemicals (TRC). 2-Phenylbutyric Acid-d5 Methyl Ester - Product Information & SDS. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16738: Methyl 2-phenylbutyrate. Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Phenylbutyric acid. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Methyl 2-phenylbutyrate. Retrieved from [12]

Sources

Technical Deep Dive: Metabolic Fate and Bioactivation of 2-Phenylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic fate of 2-phenylbutyric acid (2-PBA) and its derivatives.[1] Unlike its linear isomer 4-phenylbutyric acid (4-PBA)—a well-known histone deacetylase (HDAC) inhibitor and ammonia scavenger that undergoes rapid


-oxidation—2-PBA possesses an 

-substituted quaternary center that sterically hinders standard

-oxidation.[1][2] This structural distinction dictates a metabolic profile dominated by chiral inversion, Phase II conjugation, and specific oxidative biotransformations.[1][2]

Structural Logic & Metabolic Divergence

For drug development professionals, distinguishing the metabolic stability of the 2-phenyl vs. 4-phenyl scaffold is critical.[1]

  • 4-Phenylbutyric Acid (4-PBA): Acts as a "fatty acid mimic."[1] It is rapidly activated to its CoA thioester, undergoes one cycle of

    
    -oxidation, and is excreted as phenylacetylglutamine.[1][2]
    
  • 2-Phenylbutyric Acid (2-PBA): Acts as a "branched-chain acid."[1][2] The ethyl group at the

    
    -carbon blocks the formation of the 
    
    
    
    -unsaturated acyl-CoA intermediate required for
    
    
    -oxidation. Consequently, its clearance relies heavily on acyl-glucuronidation and chiral inversion , pathways associated with distinct pharmacokinetic (PK) and toxicological profiles.[2]
Core Metabolic Pathways[3]
  • Chiral Inversion: 2-PBA is a chiral 2-arylalkanoic acid.[2] Similar to ibuprofen and other "profens," it undergoes unidirectional or bidirectional inversion (typically

    
     in mammals) via an acyl-CoA intermediate.[1][2]
    
  • Acyl Glucuronidation (Phase II): The carboxyl group is a primary target for UDP-glucuronosyltransferases (UGTs), forming unstable acyl glucuronides that can covalently bind to plasma proteins (haptenization), posing a risk of idiosyncratic toxicity.[2]

  • Phase I Oxidation: CYP450-mediated hydroxylation occurs primarily at the para-position of the phenyl ring or on the ethyl side chain (

    
    -oxidation).[1]
    

Visualizing the Metabolic Network

The following diagram illustrates the metabolic divergence of 2-PBA derivatives, highlighting the critical "CoA-dependent Chiral Inversion" cycle which is unique to


-substituted aryl acids.

MetabolicPathway Parent 2-Phenylbutyric Acid (Racemic Scaffold) CoA_Ester 2-PBA-CoA Thioester (High Energy Intermediate) Parent->CoA_Ester Acyl-CoA Synthetase (Mg2+, ATP) Hydroxyl p-Hydroxy-2-PBA (CYP2C9/CYP2C19) Parent->Hydroxyl Phase I Oxidation SideChainOx Hydroxy-ethyl Metabolites (Omega-Oxidation) Parent->SideChainOx Phase I Oxidation Glucuronide 2-PBA-1-O-Acyl Glucuronide (Reactive Metabolite) Parent->Glucuronide UGT1A9 / UGT2B7 CoA_Ester->CoA_Ester Chiral Inversion (via AMACR) AminoConj Amino Acid Conjugates (Glycine/Taurine) CoA_Ester->AminoConj N-Acyltransferase Epimerase Alpha-Methylacyl-CoA Racemase (AMACR) Adduct Covalent Protein Adducts (Immune Response Risk) Glucuronide->Adduct Transacylation (Non-enzymatic)

Figure 1: Metabolic fate of 2-PBA showing the central role of the CoA thioester in chiral inversion and amino acid conjugation, contrasting with the direct glucuronidation pathway.[2]

Detailed Experimental Protocols

To validate the metabolic stability and identify reactive metabolites of 2-PBA derivatives, the following assays are standard. These protocols prioritize the detection of acyl glucuronide reactivity , a key safety endpoint for carboxylic acid drugs.[1][2]

Protocol A: Assessment of Acyl Glucuronide Formation & Reactivity

Objective: Determine if the 2-PBA derivative forms a reactive acyl glucuronide capable of binding human serum albumin (HSA).

  • Incubation System:

    • Enzyme Source: Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1][2]

    • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (5 mM).[1][2]

    • Pore-forming agent: Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane.[1][2]

    • Buffer: 100 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂.

  • Workflow:

    • Pre-incubate HLM, buffer, and alamethicin on ice for 15 mins.

    • Add test compound (2-PBA derivative) at 10 µM.[1][2]

    • Initiate reaction with UDPGA.[1][2] Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

    • Trapping Agent (Optional but recommended): To prove reactivity, perform a parallel incubation with 10 mM KCN or methoxylamine.[1][2] These nucleophiles will trap the reactive acyl glucuronide, confirming its electrophilic nature.[1][2]

  • Analysis (LC-MS/MS):

    • Monitor for the neutral loss of 176 Da (glucuronic acid moiety).[2]

    • Critical Check: Acyl glucuronides often undergo acyl migration (1-O-

      
       to 2/3/4-O-isomers).[1][2] Ensure your LC gradient is shallow enough (e.g., 5% to 95% ACN over 15 min) to separate the 
      
      
      
      -1-O-acyl isomer from its rearranged positional isomers.[1][2]
Protocol B: Chiral Inversion Assay

Objective: Quantify the


 inversion rate, which dictates the pharmacodynamic duration if one enantiomer is more active.
  • Derivatization Strategy: Since enantiomers are difficult to separate on standard C18 columns, use a chiral stationary phase (e.g., Chiralcel OJ-RH) or pre-column derivatization with a chiral amine (e.g.,

    
    -(-)-
    
    
    
    -methylbenzylamine).[1][2]
  • In Vitro System:

    • Use freshly isolated rat hepatocytes rather than microsomes, as the inversion requires both Acyl-CoA synthetase (cytosolic/mitochondrial) and racemase (mitochondrial/peroxisomal).[2] Microsomes alone lack the necessary cofactor recycling for this pathway.[1]

  • Data Interpretation:

    • If

      
       ratio increases over time from a racemic start, metabolic inversion is active.[1][2]
      
    • Control: Incubate with 1-aminobenzotriazole (ABT) to inhibit CYP activity, ensuring loss of parent is due to inversion/conjugation and not oxidation.[1][2]

Quantitative Metabolic Profile

The following table summarizes the expected metabolites for a generic 2-PBA scaffold based on 2-arylalkanoic acid biochemistry.

Metabolite ClassStructure / ModificationMechanismBiological Implication
Parent 2-Phenylbutyric AcidUnchangedActive scaffold (HDACi activity).[1][2]
Acyl Glucuronide 1-O-

-Acyl-glucuronide
UGT-mediated conjugationHigh Risk. Can cause immune-mediated toxicity via protein adduction.[1][2]
Hydroxy-Metabolite p-Hydroxy-2-PBACYP2C9 / CYP2C19Increases polarity for renal excretion.[1] Usually inactive.
Inverted Enantiomer

-2-PBA (from

)
Acyl-CoA RacemaseMay alter potency if the target is stereoselective (e.g., COX inhibition).[2]
Amino Acid Conjugate 2-PBA-Glycine / TaurineN-AcyltransferaseStable, non-toxic excretion product.[1][2] Competes with glucuronidation.[1][2]

References

  • Metabolic Chiral Inversion of 2-Arylpropionic Acids. Current Drug Metabolism. (2004). Explains the mechanistic basis of R-to-S inversion via CoA thioesters.

  • Acyl Glucuronides: Drug-Protein Adducts and Immune-Mediated Drug Toxicity. Chemical Research in Toxicology. (2006).[1][2] Defines the risks associated with carboxylic acid glucuronidation.

  • Enantioselective degradation and unidirectional chiral inversion of 2-phenylbutyric acid. Journal of Hazardous Materials. (2011). Demonstrates the inversion capabilities of biological systems on the 2-PBA scaffold.

  • Metabolism of 2-phenylbutyric acid in rats. Xenobiotica. (Historical mechanistic reference). Confirms the resistance to beta-oxidation compared to 4-PBA.[1]

Sources

Technical Guide: Stability of Stable Isotope Labeled (SIL) Methyl Esters in Storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable Isotope Labeled (SIL) methyl esters—commonly used as internal standards in metabolomics (FAME analysis), environmental toxicology, and pharmacokinetic studies—present a dual stability challenge. Researchers must preserve not only the chemical bond (preventing hydrolysis/oxidation) but also the isotopic signature (preventing H/D exchange or scrambling).

This guide deviates from standard "storage instructions" by examining the thermodynamic and kinetic drivers of degradation. It provides a self-validating storage protocol designed to ensure that the mass shift (


) required for mass spectrometry remains constant over time.

Part 1: The Chemistry of Instability

To store SIL methyl esters effectively, one must understand the three specific failure modes.

Hydrolysis (The Chemical Failure)

The ester linkage (


) is susceptible to nucleophilic attack by water, catalyzed by trace acids or bases.
  • Mechanism:

    
    
    
  • Impact: Loss of the standard concentration. If the label is on the methyl group (

    
    ), hydrolysis results in the total loss of the labeled moiety to the solvent (methanol-d3), rendering the standard useless.
    
Isotopic Exchange (The Label Failure)

This is the most overlooked risk. If the deuterium label is located on the


-carbon (adjacent to the carbonyl), it is acidic (

).
  • Mechanism: In the presence of a base and a protic solvent (like Methanol-OH), the

    
    -proton can enolize. Upon re-ketonization, it may pick up a Hydrogen instead of a Deuterium.
    
  • Result: The standard slowly "lightens," widening the isotopic distribution and ruining quantitation accuracy.

Auto-oxidation (The Chain Failure)

For unsaturated fatty acid methyl esters (FAMEs), oxygen attacks allylic carbons.

  • Mechanism: Radical chain reaction forming hydroperoxides

    
     cleavage.
    
  • Impact: Formation of artifact peaks in chromatograms and polymerization (insoluble gum).

Visualization: Degradation Pathways

The following diagram illustrates the kinetic risks associated with storage.

DegradationPathways SIL_Ester SIL Methyl Ester (Intact) Hydrolysis_Prod Free Acid + Labeled Methanol (Lost) SIL_Ester->Hydrolysis_Prod Hydrolysis (Requires H2O + Acid/Base) Exchange_Prod Isotopically Diluted Ester (Mass Shift Error) SIL_Ester->Exchange_Prod Enolization (Requires Base + Protic Solvent) Oxidation_Prod Peroxides/Polymers (Artifact Peaks) SIL_Ester->Oxidation_Prod Auto-oxidation (Requires O2 + Unsaturation) Water Moisture (H2O) Water->Hydrolysis_Prod Base Trace Base/Protic Solvent Base->Exchange_Prod Oxygen Oxygen (O2) Oxygen->Oxidation_Prod

Figure 1: Kinetic degradation pathways for Stable Isotope Labeled Methyl Esters. Note that hydrolysis destroys the molecule, while exchange destroys the signal utility.

Part 2: Critical Storage Variables

Solvent Selection Matrix

The choice of solvent is the primary determinant of stability. Protic solvents are strictly forbidden for long-term storage of deuterated esters due to the risk of transesterification and exchange.

Solvent ClassExamplesSuitabilityTechnical Rationale
Hydrocarbons Hexane, Isooctane, HeptaneExcellent Aprotic, non-polar. No mechanism for hydrolysis or exchange. Best for FAMEs.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solubility, but DCM can form HCl over time (acid catalyzed hydrolysis). Must be stabilized (amylene).
Alcohols Methanol, EthanolCRITICAL FAIL Promotes transesterification (

).
Ethers MTBE, THFGood Aprotic. However, THF can form peroxides which initiate oxidation of unsaturated chains.
Temperature & Container[1]
  • Temperature: Store at -20°C for standard use; -80°C for reference materials stored >1 year. Lower temperatures kinetically inhibit the Arrhenius rate of hydrolysis.

  • Container:

    • Preferred: Flame-sealed glass ampoules (single use).

    • Acceptable: Amber glass vials with Teflon (PTFE) lined screw caps.

    • Forbidden: Plastic (polypropylene/polyethylene). Plasticizers (phthalates) leach into organic solvents, interfering with MS signals, and plastics are permeable to water vapor.

Part 3: Experimental Validation (Self-Validating Protocol)

Do not assume stability. You must validate it. This protocol uses your analytical instrument (GC-MS or LC-MS) to perform a "Time 0" vs. "Current" check.

The "Isotopic Ratio Check" Protocol

Objective: Confirm that no isotopic exchange or degradation has occurred.

Prerequisites:

  • A "Reference Aliquot" stored at -80°C (Gold Standard).

  • The "Working Aliquot" (the one currently in use).

Workflow:

  • Preparation: Dilute both the Reference and Working aliquots to the same theoretical concentration (e.g., 10 µg/mL) in pure Hexane.

  • Acquisition: Inject samples in triplicate using SIM (Selected Ion Monitoring) mode.

  • Target Ions:

    • Monitor the Molecular Ion (

      
      ).
      
    • Monitor the "Exchange Peak" (

      
       for Deuterium loss).
      
    • Monitor the "Hydrolysis Peak" (Free acid ion, usually

      
       or specific fragment).
      
  • Calculation:

    
    
    
    
    

Pass Criteria:

  • Stability Index:

    
    
    
  • Exchange Ratio: Must not deviate

    
     from the Reference Aliquot.
    

Part 4: Best Practice Workflow

The following decision tree outlines the logic for handling new shipments of SIL Methyl Esters.

StorageWorkflow Start Receive SIL Methyl Ester SolventCheck Is it in solution? Start->SolventCheck DryCheck Is it dry powder? SolventCheck->DryCheck No Aliquot Aliquot into Amber Glass (Teflon-lined caps) SolventCheck->Aliquot Yes (if solvent is appropriate) Dissolve Dissolve in Hexane/Isooctane (Strictly Anhydrous) DryCheck->Dissolve Yes Dissolve->Aliquot Flush Argon/Nitrogen Flush (Remove O2/Moisture) Aliquot->Flush Seal Seal & Store (-20°C or -80°C) Flush->Seal QC Perform Isotopic Ratio Check (Every 6 months) Seal->QC QC->Seal Pass

Figure 2: Standard Operating Procedure for intake and storage of SIL standards.

Handling Instructions
  • Equilibration: Allow the frozen vial to reach room temperature before opening. Opening a cold vial causes atmospheric moisture to condense inside, initiating hydrolysis.

  • Inert Gas: After every use, flush the headspace with dry Nitrogen or Argon for 5-10 seconds before recapping. This displaces oxygen (preventing oxidation) and humid air (preventing hydrolysis).

  • Septa Management: Do not puncture the septum more than 3 times. Coring leads to evaporation and solvent concentration changes. Replace caps frequently.

References

  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Materials (Fatty Acids). Details storage requirements (-80°C) for maintaining certified mass fraction values.

  • International Atomic Energy Agency (IAEA). Stable Isotope Standards and Intercalibration.

  • Budge, S. M., & Barry, C. (2019). Determination of Fatty Acid Methyl Esters in Marine Oils. Methods in Molecular Biology.

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of pharmaceutical development, metabolomics, and pharmacokinetic studies, stable isotope-labeled compounds are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry. 2-Phenylbutyric Acid-d5 Methyl Ester is one such compound, where the five protons of the phenyl group are replaced by deuterium (²H or D). This isotopic substitution renders the molecule an ideal internal standard for its non-labeled counterpart, 2-phenylbutyric acid methyl ester.

The efficacy of an isotopically labeled standard is contingent upon its chemical purity and the precise extent and location of isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for verifying these critical parameters. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Phenylbutyric Acid-d5 Methyl Ester, detailing the theoretical basis for spectral features, a robust experimental protocol, and a thorough guide to spectral interpretation.

Part 1: Theoretical Framework and Expected Spectral Features

The key to understanding the NMR spectrum of 2-Phenylbutyric Acid-d5 Methyl Ester lies in recognizing the profound impact of replacing hydrogen with deuterium on the phenyl ring.

Molecular Structure:

  • Aliphatic Chain: A standard ethyl group attached to a chiral center.

  • Ester Group: A methyl ester (-COOCH₃).

  • Aromatic Group: A perdeuterated phenyl ring (C₆D₅).

Impact of Deuteration on NMR Spectra:

  • ¹H NMR Spectrum: Deuterium (²H) has a nuclear spin of 1, unlike the spin of ½ for a proton (¹H). Its resonance frequency is significantly different from that of a proton, meaning it is "silent" in a standard ¹H NMR experiment.[1] Consequently, the typically complex aromatic region (δ 7.0-7.5 ppm) will be devoid of signals, dramatically simplifying the spectrum. The only observable signals will be from the aliphatic and methyl ester protons.[1]

  • ¹³C NMR Spectrum: Deuterium substitution has a more subtle but important effect on the ¹³C spectrum.

    • C-D Coupling: The deuterium nucleus couples to the carbon it is attached to, splitting the carbon signal into a multiplet (a 1:1:1 triplet for a CD group). This coupling is often not fully resolved and can lead to signal broadening.

    • Isotope Shifts: The substitution of ¹H with ²H causes a small upfield shift (typically 0.2–0.5 ppm) in the resonance of the directly attached carbon (α-isotope effect) and smaller shifts for carbons two or three bonds away (β- and γ-isotope effects).[2][3] This effect is due to the slightly shorter average C-D bond length compared to the C-H bond, which increases the electron shielding around the carbon nucleus.[2]

    • Signal Intensity: Carbons bonded to deuterium often show reduced signal intensity in proton-decoupled ¹³C NMR spectra due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.

Part 2: Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data is predicated on meticulous sample preparation and a standardized data acquisition procedure.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 5-10 mg of 2-Phenylbutyric Acid-d5 Methyl Ester B 2. Transfer to a clean NMR tube A->B C 3. Add ~0.6 mL of CDCl3 with 0.03% TMS B->C D 4. Cap and gently vortex to dissolve C->D E 5. Insert sample into spectrometer D->E F 6. Lock on CDCl3 signal E->F G 7. Shim magnetic field homogeneity F->G H 8. Tune and match probe G->H I 9. Acquire 1H and 13C spectra H->I J 10. Fourier Transform I->J K 11. Phase and baseline correction J->K L 12. Reference to TMS (0.00 ppm) K->L M 13. Integrate 1H signals and pick peaks for both spectra L->M

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the analyte in a suitable deuterated solvent for NMR analysis.

  • Materials: 2-Phenylbutyric Acid-d5 Methyl Ester, high-quality 5 mm NMR tubes, deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS), and a precision microbalance.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Transfer the weighed sample into a clean, dry NMR tube.

    • Using a pipette, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with TMS). CDCl₃ is a common choice for nonpolar organic compounds.

    • Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2. NMR Data Acquisition:

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer's sample holder.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field against drift.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, often automated ("topshim"), minimizes peak broadening and improves spectral resolution.

    • Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal sensitivity.

    • Acquisition:

      • For ¹H NMR , a standard pulse sequence is used. Typically, 8 to 16 scans are sufficient.

      • For ¹³C NMR , a proton-decoupled pulse sequence is used (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay (d1) of 2-5 seconds is recommended.

Part 3: Spectral Interpretation and Data Analysis

The resulting spectra should be processed (Fourier transform, phase correction, and baseline correction) and referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons of the aliphatic chain and the methyl ester. The aromatic region (δ > 7.0 ppm) should be empty, confirming the d5-labeling.

Signal AssignmentProton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl Ester-OCH₃~ 3.65Singlet (s)3H
Methine-CH (Ph)~ 3.55Triplet (t)1H
Methylene-CH₂ CH₃~ 2.05 - 1.80Multiplet (m)2H
Methyl (Ethyl)-CH₂CH₃ ~ 0.92Triplet (t)3H

Table 1: Predicted ¹H NMR spectral data for 2-Phenylbutyric Acid-d5 Methyl Ester in CDCl₃. Chemical shifts are estimated based on data for the non-deuterated analog, 2-phenylbutyric acid.[4][5]

Predicted ¹³C NMR Spectrum Data

The proton-decoupled ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated phenyl ring will be of lower intensity and may appear as broadened multiplets.

Signal AssignmentCarbon LabelExpected Chemical Shift (δ, ppm)
CarbonylC =O~ 174.5
ipso-Carboni-C₆D₅~ 140.0
Aromatic Carbonso,m,p-C₆D₅~ 128.5 - 126.5
Methine-C H(Ph)~ 54.5
Methoxy-OC H₃~ 51.8
Methylene-C H₂CH₃~ 26.5
Methyl (Ethyl)-CH₂C H₃~ 12.0

Table 2: Predicted ¹³C NMR spectral data for 2-Phenylbutyric Acid-d5 Methyl Ester in CDCl₃. Shifts are estimated based on data for the non-deuterated analog.[4]

Structure-Spectrum Correlation Diagram

This diagram illustrates the direct relationship between the molecular structure and the signals observed in the NMR spectra.

Sources

Methodological & Application

Application & Protocol Guide: Leveraging 2-Phenylbutyric Acid-d5 Methyl Ester for High-Fidelity Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the precise quantification of xenobiotics and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and bioavailability assessments. The decisions made from this data can dictate the trajectory of a therapeutic candidate. At the heart of achieving this precision lies the use of an appropriate internal standard (IS). An ideal IS is a chemical and physical mimic of the analyte, experiencing identical variations during sample processing and analysis, thereby ensuring that the final analyte-to-IS ratio remains constant and reflective of the true concentration.[1][2]

Stable Isotope-Labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis.[1][3] By incorporating heavy isotopes such as deuterium (²H or D), ¹³C, or ¹⁵N, a SIL-IS is rendered chemically identical to the analyte but mass-shifted. This allows it to co-elute chromatographically and experience similar ionization effects, while being distinctly resolved by the mass spectrometer. 2-Phenylbutyric Acid-d5 Methyl Ester is a prime example of such a standard, specifically designed for the accurate quantification of its non-labeled analogue, 2-Phenylbutyric Acid Methyl Ester, and by extension, the parent drug, Phenylbutyric Acid (PBA).

This guide provides a comprehensive framework for the application of 2-Phenylbutyric Acid-d5 Methyl Ester as an internal standard, detailing the underlying principles, a step-by-step protocol for its use in a typical LC-MS/MS workflow, and the validation criteria mandated by leading regulatory bodies.[4][5]

Analyte of Interest: Phenylbutyric Acid (PBA)

Phenylbutyric acid is a crucial therapeutic agent used for the management of urea cycle disorders (UCDs), where it provides an alternative pathway for waste nitrogen excretion.[6][7] It is rapidly metabolized to phenylacetate (PAA), which conjugates with glutamine to form phenylacetylglutamine (PAGN), a compound then excreted in the urine.[7][8] Monitoring the levels of PBA and its metabolites is essential for ensuring therapeutic efficacy and avoiding potential toxicity.[6][7] Given its clinical significance, robust and reliable bioanalytical methods are paramount.

The Internal Standard: 2-Phenylbutyric Acid-d5 Methyl Ester

The choice of 2-Phenylbutyric Acid-d5 Methyl Ester is predicated on its structural relationship to the analyte and its derivatized form. In many gas or liquid chromatography methods, carboxylic acids like PBA are esterified (e.g., to their methyl ester) to improve their chromatographic properties and detection sensitivity.[9][10][11] This internal standard is the deuterated methyl ester form, making it the ideal counterpart for quantifying the methyl-esterified PBA.

PropertyValueSource
Chemical Name 2-Phenylbutyric Acid-d5 Methyl Ester[12][13]
Synonyms methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate[13]
Molecular Formula C₁₁H₉D₅O₂[12]
Molecular Weight 183.26 g/mol [12]
Deuterium Labeling d5 on the ethyl group[12]

Causality: The d5 labeling on the terminal ethyl group provides a significant mass shift (+5 Da) from the unlabeled analyte. This is advantageous as it minimizes the risk of isotopic crosstalk, where the natural isotopic abundance of the analyte (M+1, M+2, etc.) might interfere with the signal of the IS. A mass difference greater than 3 Da is generally recommended to ensure a linear calibration curve.[1]

Principle: Stable Isotope Dilution Mass Spectrometry (SID-MS)

The technique, formally known as Stable Isotope Dilution-Mass Spectrometry (SID-MS), is a powerful method for quantification.[1] Its accuracy stems from the addition of a known quantity of the SIL-IS to the sample at the very beginning of the workflow.[2] Because the SIL-IS and the analyte behave almost identically during every subsequent step—extraction, derivatization, and injection—any loss of analyte is mirrored by a proportional loss of the IS. The mass spectrometer does not measure absolute quantities but rather the ratio of the signal intensity of the analyte to the signal intensity of the IS. This ratio remains constant regardless of sample loss, correcting for variations in recovery and matrix effects.[2][3]

SIDMS_Principle cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte (PBA) Spike Spiking & Equilibration Analyte->Spike IS Known Amount of PBA-d5-ME (IS) IS->Spike Process Extraction & Derivatization (Variable Losses Occur) Spike->Process Mixture LCMS Detection Process->LCMS Losses affect Analyte & IS proportionally Ratio Ratio Calculation (Analyte Peak Area / IS Peak Area) = CONSTANT LCMS->Ratio Workflow Start Start: Plasma Sample (Calibrator, QC, or Unknown) Spike Add 10 µL IS Working Solution (1 µg/mL PBA-d5-ME) Start->Spike 100 µL Vortex1 Vortex Briefly Spike->Vortex1 Precip Add 300 µL Acetonitrile (Protein Precipitation) Vortex1->Precip Vortex2 Vortex Vigorously (1 min) Precip->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer 200 µL Supernatant to a new tube Centrifuge->Transfer Deriv Derivatize PBA to PBA-ME (Follow agent-specific protocol) Transfer->Deriv Inject Inject into LC-MS/MS System Deriv->Inject

Sources

Application Note: High-Recovery Extraction of 2-Phenylbutyric Acid from Biological Matrices Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the sample preparation and extraction of 2-phenylbutyric acid from complex biological matrices, such as human plasma. We detail two robust protocols—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—leveraging 2-Phenylbutyric Acid-d5 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The scientific principles behind each methodological choice are explained to empower researchers to adapt these protocols to their specific experimental needs. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for bioanalytical studies.

Introduction: The Analytical Imperative

2-Phenylbutyric acid (PBA) is a metabolite of significant interest, and its accurate quantification in biological fluids is critical for pharmacokinetic and metabolic studies.[1][2] The inherent complexity and variability of biological matrices like plasma necessitate a meticulous sample preparation strategy to ensure data integrity. The primary objectives of sample preparation are to remove interfering endogenous components (e.g., proteins, phospholipids), concentrate the analyte, and ensure compatibility with the final analytical platform, typically LC-MS/MS.

To achieve the highest levels of accuracy and precision, the use of a stable isotope-labeled (SIL) internal standard is indispensable.[3][4] A SIL internal standard, such as 2-Phenylbutyric Acid-d5, is chemically identical to the analyte and exhibits nearly the same behavior throughout the entire analytical workflow.[4] By adding a known quantity of the deuterated standard to the sample at the beginning of the process, it co-extracts with the analyte, effectively normalizing for any variability in sample recovery or matrix-induced ion suppression/enhancement in the mass spectrometer.[3][5][6] This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly reliable and reproducible quantification.[3]

This document will explore two gold-standard extraction methodologies, LLE and SPE, providing detailed protocols and the scientific rationale underpinning each step.

Analyte & Internal Standard Profile
Property2-Phenylbutyric Acid (Analyte)[7]2-Phenylbutyric Acid-d5 (Internal Standard)[8]2-Phenylbutyric Acid-d5 Methyl Ester
Molecular Formula C₁₀H₁₂O₂C₁₀H₇D₅O₂C₁₁H₉D₅O₂
Molecular Weight 164.20 g/mol 169.23 g/mol 183.26 g/mol
Chemical Class Carboxylic AcidDeuterated Carboxylic AcidDeuterated Methyl Ester
Primary Use in this Context Target Analyte for QuantificationInternal Standard for NormalizationPotential derivatization product or IS variant

Note on "Methyl Ester": The user's topic specified "2-Phenylbutyric Acid-d5 Methyl Ester." While this compound can be used as an internal standard, it is often the case that the non-esterified deuterated acid (2-Phenylbutyric Acid-d5) is used to quantify the non-esterified analyte (2-Phenylbutyric Acid). If the analytical method requires derivatization to the methyl ester form (e.g., for GC-MS analysis), both the analyte and the internal standard should be subjected to the derivatization step together post-extraction.[9] The protocols below focus on extracting the carboxylic acid form, which is standard for LC-MS analysis.

Foundational Principles: Choosing Your Extraction Strategy

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the desired level of sample cleanliness, throughput requirements, and the complexity of the sample matrix.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] For acidic compounds like 2-phenylbutyric acid, the pH of the aqueous phase is a critical parameter.

The Causality of pH Adjustment: To ensure the analyte is efficiently extracted from the aqueous sample into the organic solvent, it must be in its neutral, un-ionized state.[11] 2-Phenylbutyric acid, being a carboxylic acid, is ionized (deprotonated) at high pH and neutral (protonated) at low pH. By acidifying the sample to a pH at least 2 units below the analyte's pKa, we apply Le Châtelier's principle to shift the equilibrium overwhelmingly towards the neutral, more hydrophobic form, thereby maximizing its partitioning into the organic phase.[11][12][13]

Solid-Phase Extraction (SPE)

SPE is a more selective and powerful technique that provides cleaner extracts compared to LLE.[14] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away.[15]

The Mechanism of Reversed-Phase SPE: For a moderately non-polar compound like 2-phenylbutyric acid, a reversed-phase (RP) sorbent (e.g., C18 or a polymeric equivalent) is ideal. The fundamental principle is hydrophobic interaction. The non-polar analyte partitions from the polar aqueous sample onto the non-polar stationary phase. The process involves several key steps:

  • Conditioning: Wets the sorbent to enable interaction with the sample.[16]

  • Equilibration: Primes the sorbent with a solution similar to the sample matrix.[16]

  • Loading: The sample is passed through the cartridge, and the analyte is retained.[16]

  • Washing: A weak solvent is used to rinse away polar, water-soluble interferences without dislodging the analyte.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interaction and elute the purified analyte.[16]

Experimental Protocols

Safety Precaution: All work should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for high-recovery extraction from plasma and is well-suited for methods where some matrix components can be tolerated.

Materials and Reagents:

  • Human Plasma (K₂EDTA)

  • 2-Phenylbutyric Acid (Analyte) reference standard

  • 2-Phenylbutyric Acid-d5 (Internal Standard) working solution (e.g., 100 ng/mL in 50:50 Methanol:Water)

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Formic Acid, LC-MS Grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and Centrifuge

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 2-Phenylbutyric Acid-d5 internal standard working solution to each tube. Vortex briefly (5-10 seconds). This step is critical; the IS must be added before any extraction to account for all subsequent analyte losses.[3]

  • Acidification: Add 20 µL of 2% Formic Acid in water to each sample. Vortex for 10 seconds. Rationale: This lowers the sample pH, ensuring the 2-phenylbutyric acid is in its neutral, protonated form, maximizing its affinity for the organic solvent.[10][12]

  • Extraction: Add 600 µL of MTBE to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.[3]

  • Phase Separation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper organic layer (containing the analyte) and the lower aqueous/protein layer.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~550 µL) to a clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation & Analysis: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LLE Workflow Diagram

LLE_Workflow start 1. Plasma Sample (100 µL) is_spike 2. Spike IS (2-PBA-d5) start->is_spike acidify 3. Acidify (Formic Acid) is_spike->acidify add_solvent 4. Add MTBE (600 µL) acidify->add_solvent vortex 5. Vortex (5 min) add_solvent->vortex centrifuge 6. Centrifuge (14,000 x g) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate (Nitrogen Stream) transfer->evaporate reconstitute 9. Reconstitute (Mobile Phase) evaporate->reconstitute end 10. Analyze (LC-MS/MS) reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) workflow for 2-Phenylbutyric Acid.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a polymeric reversed-phase SPE cartridge to yield a much cleaner sample extract, minimizing matrix effects and enhancing analytical sensitivity.[14][17]

Materials and Reagents:

  • All reagents from the LLE protocol

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 30 mg/1 mL)

  • Methanol, HPLC Grade

  • Deionized Water

  • SPE Vacuum Manifold

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the 2-Phenylbutyric Acid-d5 internal standard working solution.

    • Add 200 µL of 2% Formic Acid in water. Vortex for 10 seconds. Rationale: This dilutes the plasma and acidifies it, preparing it for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge. Rationale: This solvates the polymer chains of the sorbent, activating it for hydrophobic interactions.

    • Pass 1 mL of Deionized Water through each cartridge. Do not let the sorbent bed go dry. Rationale: This equilibrates the sorbent to an aqueous environment, preparing it for the sample.[16]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply gentle vacuum to draw the sample through the sorbent at a slow, consistent rate (~1 mL/min). Rationale: A slow flow rate ensures sufficient residence time for the analyte and IS to bind to the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in water. Rationale: This wash step removes highly polar, water-soluble interferences (like salts and proteins) while the analyte of interest remains bound to the sorbent.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the analyte and internal standard by passing 1 mL of Methanol through the cartridge. Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing the analyte and IS from the sorbent.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Final Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow start 1. Plasma Sample + IS + Acid load 4. Load Sample start->load condition 2. Condition SPE (Methanol) equilibrate 3. Equilibrate SPE (Water) condition->equilibrate equilibrate->load wash 5. Wash (5% Methanol) load->wash elute 6. Elute (100% Methanol) wash->elute evaporate 7. Evaporate elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute end 9. Analyze (LC-MS/MS) reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for 2-Phenylbutyric Acid.

Method Performance & Trustworthiness

To validate any extraction protocol, key parameters such as analyte recovery, matrix effects, and process precision must be evaluated. The table below presents typical performance data when comparing the LLE and SPE methods described.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Scientific Rationale for Difference
Analyte Recovery (%) 85 - 95%90 - 105%SPE offers more controlled binding and elution, often leading to slightly higher and more consistent recovery.
Matrix Effect (%) 75 - 90%95 - 105%SPE is significantly more effective at removing phospholipids and other matrix components that cause ion suppression, resulting in a matrix effect closer to 100% (no effect).[14]
Process Precision (%RSD) < 10%< 5%The automated and controlled nature of SPE reduces manual variability compared to LLE, leading to superior precision.

Data are representative and should be established for each specific laboratory and matrix.

Conclusion

Both Liquid-Liquid Extraction and Solid-Phase Extraction are highly effective methods for the sample preparation of 2-phenylbutyric acid from biological matrices when using 2-Phenylbutyric Acid-d5 as an internal standard.

  • LLE offers a rapid, cost-effective solution that provides good recovery and is suitable for many applications.

  • SPE delivers superior sample cleanup, resulting in minimal matrix effects, higher precision, and ultimately, more trustworthy and robust analytical data.[4][16]

The choice of method should be guided by the specific requirements of the study, including sensitivity needs, sample throughput, and the complexity of the biological matrix. The protocols provided herein serve as a validated starting point for researchers to develop and implement high-quality bioanalytical methods.

References

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Ojembe, O., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Biotage. (2024). Extracting both acidic and basic analytes in a single SLE procedure. Retrieved from [Link]

  • MDPI. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Retrieved from [Link]

  • Gama, M. R., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Phenylbutyric Acid-d5 Methyl Ester. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. Retrieved from [Link]

  • CDC. (2014). NMAM 8326 Backup Data Report. Retrieved from [Link]

  • ResearchGate. (2025). Efficient resolution of 2-phenylbutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylbutyric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

  • NIST. (n.d.). Benzeneacetic acid, α-ethyl-, methyl ester. WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Scilit. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]

  • PubMed. (2008). Preparation of methyl ester precursors of biologically active agents. Retrieved from [Link]

Sources

Application Note: Synthesis and Application of 2-Phenylbutyric Acid-d5 Methyl Ester for Quantitative Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and application of 2-Phenylbutyric Acid-d5 Methyl Ester. This stable isotope-labeled compound is an essential internal standard for the accurate quantification of 2-phenylbutyric acid in complex biological matrices using mass spectrometry. Phenylbutyrate is a prodrug metabolized to phenylacetate, which serves as a treatment for urea cycle disorders by facilitating the excretion of excess nitrogen.[1][2][3] The ability to precisely measure its metabolites is crucial for pharmacokinetic and metabolic studies. This guide details a robust synthetic protocol starting from Phenyl-d5-acetic acid, explains the rationale behind the experimental choices, and provides a standard operating procedure for its use in a stable isotope dilution LC-MS/MS assay.

Introduction and Scientific Principle

4-Phenylbutyrate (PBA) is a critical therapeutic agent for managing urea cycle disorders (UCDs).[3] In vivo, it undergoes β-oxidation to form phenylacetate, which conjugates with glutamine to form phenylacetylglutamine.[2] This conjugate is then excreted in the urine, providing an alternative pathway for waste nitrogen disposal.[1][3] 2-Phenylbutyric acid is a key metabolite in this pathway, and monitoring its concentration is vital for understanding the pharmacokinetics and efficacy of PBA therapy.[4][5][6]

Quantitative analysis of small molecule metabolites in biological samples like plasma or urine is challenging due to matrix effects, sample loss during extraction, and instrument variability.[7][8] The gold standard method to overcome these challenges is stable isotope dilution analysis (SIDA).[9][10] This technique involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[10]

The ideal internal standard is chemically identical to the analyte but has a different mass.[9] This ensures that it behaves identically during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[7][8][10] 2-Phenylbutyric Acid-d5 Methyl Ester, where the five hydrogens of the aromatic ring are replaced with deuterium, serves this purpose perfectly. It co-elutes with the endogenous (light) analyte and experiences the same matrix effects, allowing for highly accurate and precise quantification by measuring the ratio of the light analyte to the heavy standard.[8]

Synthetic Workflow and Rationale

The synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester is achieved through a two-step process starting from commercially available Phenyl-d5-acetic acid. The overall strategy involves an initial esterification followed by α-alkylation.

Diagram of Synthetic Workflow

SynthesisWorkflow A Phenyl-d5-acetic acid B Methyl Phenylacetate-d5 A->B Step 1: Esterification Reagents: MeOH, H₂SO₄ (cat.) Rationale: Protects carboxylic acid, activates α-proton. C Enolate Intermediate B->C Step 2a: Deprotonation Reagents: LDA, THF, -78°C Rationale: Strong, non-nucleophilic base creates carbanion for alkylation. D 2-Phenylbutyric Acid-d5 Methyl Ester (Final Product) C->D Step 2b: Alkylation Reagents: Ethyl Iodide Rationale: Sₙ2 reaction introduces the ethyl group at the α-position.

Caption: Synthetic route for 2-Phenylbutyric Acid-d5 Methyl Ester.

  • Step 1: Fischer Esterification: The carboxylic acid of the starting material, Phenyl-d5-acetic acid, is first converted to its methyl ester. This is a classic Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[11] This step is crucial for two reasons: 1) it protects the acidic carboxylic acid proton, which would interfere with the subsequent basic deprotonation step, and 2) the electron-withdrawing nature of the ester group enhances the acidity of the α-protons, facilitating their removal in the next step.

  • Step 2: α-Alkylation: The core carbon-carbon bond formation is achieved via alkylation of the ester enolate.

    • Deprotonation: Methyl Phenylacetate-d5 is treated with a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[12] Its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl, while its strong basicity ensures rapid and complete deprotonation of the α-carbon to form the lithium enolate. The reaction is performed at -78°C to prevent side reactions.

    • Alkylation: The resulting enolate is a potent nucleophile that readily attacks an alkyl halide, such as ethyl iodide, in an SN2 reaction.[13] This introduces the desired ethyl group at the α-position, yielding the final product.

Detailed Experimental Protocols

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Phenyl-d5-acetic acid>98% isotopic purityCommercially AvailableStarting Material
Methanol (MeOH)AnhydrousSigma-AldrichFor esterification
Sulfuric Acid (H₂SO₄)ACS Grade, 98%Fisher ScientificCatalyst
DiisopropylamineAnhydrous, >99.5%Acros OrganicsLDA precursor
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichLDA precursor
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeAcros OrganicsReaction solvent
Ethyl Iodide>99%, stabilizedSigma-AldrichAlkylating agent
Diethyl Ether (Et₂O)ACS GradeFisher ScientificExtraction solvent
Saturated NH₄Cl (aq)For quenching
Saturated NaCl (brine)For washing
Anhydrous MgSO₄Drying agent
Silica Gel230-400 meshFor chromatography
Hexanes / Ethyl AcetateHPLC GradeEluent for chromatography

Safety Precaution: These procedures involve hazardous materials including strong acids, pyrophoric reagents (n-BuLi), and flammable solvents. All steps must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving anhydrous solvents should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of Methyl Phenylacetate-d5
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Phenyl-d5-acetic acid (5.0 g, 32.6 mmol).

  • Add anhydrous methanol (50 mL).

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor reaction completion by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Cool the mixture to room temperature.

  • Carefully neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Methyl Phenylacetate-d5 as a clear oil. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification. Expected yield: ~5.2 g (95%).

Protocol 2: Synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester
  • LDA Preparation (In-situ):

    • Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Add anhydrous THF (80 mL) and cool the flask to -78°C in a dry ice/acetone bath.

    • Add diisopropylamine (4.3 mL, 30.7 mmol) via syringe.

    • Slowly add n-butyllithium (11.7 mL of 2.5 M solution in hexanes, 29.2 mmol) dropwise via syringe, keeping the internal temperature below -70°C.

    • Stir the resulting pale yellow solution at -78°C for 30 minutes.

  • Alkylation Reaction:

    • In a separate flame-dried flask, dissolve the Methyl Phenylacetate-d5 (4.5 g, 26.6 mmol) from Protocol 1 in anhydrous THF (20 mL).

    • Add this ester solution dropwise to the cold LDA solution over 20 minutes, ensuring the internal temperature remains below -70°C. A color change to deep red/orange indicates enolate formation.

    • Stir the reaction mixture at -78°C for 1 hour.

    • Add ethyl iodide (2.56 mL, 31.9 mmol) dropwise to the enolate solution.

    • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction to 0°C and quench by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 2-Phenylbutyric Acid-d5 Methyl Ester as a colorless oil. Expected yield: ~4.0 g (76%).

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product must be confirmed.

Analysis TechniqueExpected Result
¹H NMR Spectra should be consistent with the structure, showing characteristic peaks for the methyl ester, and the ethyl group's methylene and methyl protons. The aromatic region should show a significant reduction or absence of signals, confirming deuteration.
Mass Spectrometry (MS) ESI-MS should show a molecular ion peak [M+H]⁺ at m/z 184.1, which is 5 mass units higher than the non-labeled analogue (m/z 179.1). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Purity (HPLC/GC) Chromatographic analysis should indicate a purity of ≥98%.
Isotopic Enrichment Determined by MS, the abundance of the M+5 peak should be ≥98% relative to all isotopic variants of the molecule.

Application in Metabolic Studies: LC-MS/MS Quantification

The synthesized 2-Phenylbutyric Acid-d5 Methyl Ester is used as an internal standard for quantifying its non-labeled counterpart in biological samples. The ester is typically hydrolyzed to the free acid (2-Phenylbutyric Acid-d5) before use to perfectly match the analyte.

Diagram of Isotope Dilution Principle

SIDA cluster_sample Biological Sample cluster_std Internal Standard A Unknown Amount of Analyte (Light) C Spike & Mix A->C B Known Amount of Standard (Heavy-d5) B->C D Sample Preparation (Extraction, Derivatization) C->D Analyte & Standard treated identically E LC-MS/MS Analysis D->E F Quantification Ratio of (Light / Heavy) E->F Mass Spec separates by mass

Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).

Protocol: Sample Preparation and Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution of the 2-Phenylbutyric Acid-d5 internal standard (after hydrolysis to the free acid) in methanol.

  • Spiking: To 100 µL of plasma, urine, or tissue homogenate, add a small, precise volume (e.g., 10 µL) of the internal standard working solution at a concentration chosen to be near the expected analyte concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the sample onto an appropriate LC-MS/MS system. Monitor the specific mass transitions for both the analyte and the deuterated internal standard.

    • Analyte (Light): e.g., Q1: 163.1 m/z → Q3: 119.1 m/z (for [M-H]⁻)

    • Standard (Heavy): e.g., Q1: 168.1 m/z → Q3: 124.1 m/z (for [M-H]⁻)

  • Quantification: Construct a calibration curve using known amounts of the non-labeled standard spiked into a blank matrix. The concentration of the analyte in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

References

  • Sodium phenylbutyrate - Wikipedia. Wikipedia. [Link]

  • Darmaun, D., et al. (1998). Phenylbutyrate-induced glutamine depletion in humans: effect on leucine metabolism. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • What is the mechanism of Sodium Phenylbutyrate? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Batshaw, M. L., et al. (2004). New secondary metabolites of phenylbutyrate in humans and rats. Journal of Inherited Metabolic Disease. [Link]

  • Zarrinpar, A., et al. (2023). Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes. Journal of Biological Chemistry. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Custom Synthesis Blog. [Link]

  • What are internal standards, and why do they matter in LC/MS? - Bioanalytical Bees. (2025). Bioanalytical Bees. [Link]

  • The Value of Deuterated Internal Standards - KCAS Bio. (2017). KCAS Bio. [Link]

  • Tassinari, F., et al. (1994). Process for the selective alkylation of aryl- and heteroaryl-acetic acid esters. Espacenet - Patent search. [Link]

  • 2-Phenylbutyric Acid | C10H12O2 | CID 7012 - PubChem. PubChem. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sood, V. (2012). What internal standards can be used in LC/MS analysis of biological samples such as serum? ResearchGate. [Link]

  • France, S., et al. (2008). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]

  • Inventiva Pharma. (Date N/A). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Dunnavant, W. R., & Hauser, C. R. (1965). Alkylations of Phenylacetic, α-Alkylphenylacetic, and Diphenylacetic Esters by Means of Sodamide and Sodium Hydride. The Journal of Organic Chemistry. [Link]

  • Synthesis of (+)2-phenylbutyric acid - PrepChem.com. PrepChem.com. [Link]

  • Dunnavant, W. R., & Hauser, C. R. (1965). Alkylations of Phenylacetic, α-Alkylphenylacetic, and Diphenylacetic Esters by Means of Sodamide and Sodium Hydride. ACS Publications. [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses. [Link]

  • Gurban, A. M., et al. (2024). Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining. [Link]

Sources

derivatization techniques involving 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of 2-Phenylbutyric Acid via Isotope Dilution GC-MS

Abstract & Scope

This technical guide details the protocol for the quantification of 2-Phenylbutyric Acid (2-PBA) in biological matrices using 2-Phenylbutyric Acid-d5 Methyl Ester as the mass-spectrometric reference. 2-PBA is a primary metabolite of sodium phenylbutyrate (Buphenyl) and glycerol phenylbutyrate, drugs used to treat urea cycle disorders (UCDs) and investigated as histone deacetylase (HDAC) inhibitors.

Because 2-PBA is a carboxylic acid, it exhibits poor volatility and peak tailing in Gas Chromatography (GC). High-precision analysis requires derivatization to its methyl ester form.[1] This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , where the deuterated internal standard (d5-2-PBA) acts as a surrogate, undergoing the same extraction and derivatization steps as the analyte to compensate for matrix effects and reaction inefficiency.

Chemical & Physical Properties[2][3]

PropertyAnalyte (d0)Internal Standard Derivative (d5)
Compound Name Methyl 2-phenylbutyrateMethyl 2-phenylbutyrate-d5
CAS Number 2294-71-5N/A (Labeled Analog)
Molecular Formula


Molecular Weight 178.23 g/mol 183.26 g/mol
Boiling Point ~220°C~220°C
Key MS Fragments m/z 178, 119, 91m/z 183, 124, 96

Experimental Workflow & Mechanism

The core principle relies on Acid-Catalyzed Esterification . The carboxylic acid moiety of 2-PBA reacts with methanol in the presence of a Lewis acid catalyst (Boron Trifluoride,


) to yield the volatile methyl ester.
Reaction Mechanism


Where


 is the 1-phenylpropyl group (or 1-(phenyl-d5)propyl group).
Process Diagram (Graphviz)

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 GC-MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Spike Internal Standard (2-PBA-d5 Acid) Sample->IS_Add Normalization Extract L/L Extraction (Ethyl Acetate/Hexane) IS_Add->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Reagent Add Reagent: 14% BF3 in Methanol Dry->Reagent Heat Incubate (60°C, 20 min) Reagent->Heat Esterification Quench Quench with H2O Extract into Hexane Heat->Quench Inject Injection (Splitless) Quench->Inject Volatile Esters Detect MS Detection (SIM Mode) Target: Methyl Ester-d5 Inject->Detect

Figure 1: End-to-end workflow for the extraction, derivatization, and quantification of 2-PBA using the d5-labeled internal standard.

Detailed Protocol

Reagents & Standards[2][4][5][6][7][8]
  • Analyte Standard: 2-Phenylbutyric acid (Sigma-Aldrich).

  • Internal Standard: 2-Phenylbutyric acid-d5 (CDN Isotopes or Cambridge Isotope Labs).

    • Note: While "d5-Methyl Ester" can be purchased, it is best practice to spike the d5-Acid into the raw sample. This ensures the IS tracks the efficiency of the derivatization step itself.

  • Derivatization Reagent: Boron trifluoride-methanol solution (14%

    
     in MeOH).[2]
    
  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

Sample Preparation[2][5][10]
  • Aliquot: Transfer 100 µL of plasma/urine into a 2 mL glass vial.

  • Spike IS: Add 10 µL of 2-PBA-d5 Acid working solution (e.g., 100 µg/mL in methanol). Vortex for 10 sec.

  • Acidification: Add 50 µL of 1M HCl to ensure the analyte is in its protonated (uncharged) form to facilitate organic extraction.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (90:10). Cap and shake vigorously for 10 mins.

  • Separation: Centrifuge at 3000 x g for 5 mins. Transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Methylation)

Critical Step: This converts the non-volatile acid into the volatile methyl ester.

  • Reagent Addition: To the dried residue, add 200 µL of 14% BF3-Methanol .

  • Incubation: Cap tightly (Teflon-lined cap) and heat at 60°C for 20 minutes .

    • Why? BF3 acts as a Lewis acid catalyst, promoting the nucleophilic attack of methanol on the carbonyl carbon.

  • Quenching: Cool to room temperature. Add 500 µL of Saturated NaCl (brine) to stop the reaction and increase ionic strength.

  • Final Extraction: Add 500 µL of Hexane. Vortex for 1 min.

  • Transfer: Transfer 200 µL of the top hexane layer (containing the 2-PBA-d5 Methyl Ester ) to an autosampler vial with a glass insert.

GC-MS Parameters[6][11]
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: 250°C, Splitless mode (purge on at 1.0 min).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp: 15°C/min to 200°C

    • Ramp: 30°C/min to 300°C (hold 3 min)

  • MS Detection: Electron Impact (EI), SIM Mode.[3]

SIM Table (Selected Ion Monitoring):

CompoundTarget Ion (Quantifier)Qualifier IonsRetention Time (Approx)
2-PBA Methyl Ester (d0) 119 178, 918.4 min
2-PBA-d5 Methyl Ester (IS) 124 183, 968.4 min

Note on Ions: The molecular ions (178/183) are detectable but often lower intensity than the fragment ions. The loss of the carboxymethyl group (


) generates the stable secondary carbocation at m/z 119 (d0) and 124 (d5), which are excellent for quantification due to high abundance.

Validation & Quality Control

To ensure the "Trustworthiness" pillar of E-E-A-T, the method must be self-validating:

  • Isotopic Purity Check: Inject a high concentration of the d5-IS alone. Ensure the response at m/z 119 (d0 quantifier) is <0.5% of the response at m/z 124. This confirms the d5 label is stable and does not contribute to the analyte signal ("crosstalk").

  • Derivatization Efficiency: Monitor the presence of the underivatized acid (via broad, tailing peaks) in full-scan mode during development. If observed, increase incubation time or BF3 freshness.

  • Linearity: The ratio of Area(d0)/Area(d5) should be linear (

    
    ) across the therapeutic range (typically 0.5 – 100 µg/mL for phenylbutyrate studies).
    

References

  • Honegger, U. E., et al. (2012). "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. Link

    • Context: While focusing on LC-MS, this paper establishes the biological ranges and extraction principles relevant to PBA analysis.
  • Sigma-Aldrich. (2020). "Derivatization Reagents for Selective Response in GC-MS." Technical Bulletin. Link

    • Context: Authoritative source on the mechanism of BF3-Methanol derivatiz
  • Kasumov, T., et al. (2015). "Mass spectrometry-based methods for the assessment of urea cycle intermediates and enzymes." Analytical Biochemistry. Link

    • Context: Validates the use of isotope dilution methods for phenylbutyrate and rel

Sources

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters Using d5-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard for Quantification

Accurate quantification of fatty acids is critical in diverse fields, from clinical diagnostics and nutritional science to biofuel development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose, offering high sensitivity and selectivity. However, the accuracy of these methods can be compromised by several factors, including sample loss during preparation and matrix effects during analysis.[1] Matrix effects, caused by co-eluting compounds from the sample matrix, can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2][3]

To overcome these challenges, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed.[4][5] This technique is considered a reference method for quantitative analysis.[4] It involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[6] Because the SIL internal standard is chemically almost identical to the analyte, it experiences the same sample loss and matrix effects.[1][7] By measuring the ratio of the endogenous analyte to the SIL standard, a highly accurate and precise concentration can be calculated. This application note provides a detailed guide and protocol for the use of d5-labeled methyl ester standards for the accurate quantification of fatty acid methyl esters (FAMEs).

Core Principles: Why Use d5-Labeled Methyl Ester Standards?

The selection of an appropriate internal standard is paramount. An ideal SIL standard should be:

  • Chemically Identical: It must behave identically to the analyte during extraction, derivatization, and chromatography.[8] Deuterium-labeled (d-labeled) analogs are excellent for this, as the substitution of hydrogen with deuterium results in a negligible change in chemical properties.[7]

  • Mass Differentiated: It must have a sufficient mass difference from the analyte to be clearly distinguished by the mass spectrometer, avoiding isotopic crosstalk.[8] A d5-label (five deuterium atoms) provides a +5 Da mass shift, which is typically sufficient to prevent overlap with the natural isotope distribution of the unlabeled analyte.[8]

  • Co-eluting: The SIL standard and the analyte should elute at nearly the same retention time. This ensures they experience the same matrix effects at the same time.[2] While deuterium labeling can sometimes cause a slight shift in retention time, this is usually minimal and acceptable.[9]

  • Stable: The isotopic labels must be in a stable position on the molecule to prevent exchange during sample processing.[7]

Using a d5-labeled methyl ester as an internal standard for a corresponding FAME analyte provides a robust system that self-validates against analytical variability, ensuring the final calculated concentration is reliable and accurate.[10]

Materials and Reagents

  • Solvents: Hexane, Chloroform, Methanol (HPLC or GC grade)

  • Derivatization Reagent: Boron trifluoride (BF3)-Methanol solution (12-14% w/w) or Methanolic HCl.[11]

  • Internal Standard (IS) Stock Solution: d5-labeled methyl ester standard (e.g., d5-Methyl Palmitate) of known high purity (>99%), dissolved in hexane to a certified concentration (e.g., 1.00 mg/mL).

  • Calibration Standards: High-purity unlabeled FAME standards corresponding to the analytes of interest.

  • Sample Tubes: Borosilicate glass tubes with PTFE-lined caps.

  • Extraction Solvents: As required by the sample matrix (e.g., Folch solution: Chloroform:Methanol 2:1 v/v).[12]

  • Inert Gas: Nitrogen or Argon for solvent evaporation.

Experimental Protocol

This protocol outlines a general workflow for the analysis of total fatty acids from a biological matrix (e.g., plasma). Optimization for specific matrices is recommended.

Sample Preparation & Lipid Extraction

The goal of this step is to extract the lipids (containing the fatty acids) from the sample matrix. Adding the SIL internal standard at the very beginning is critical to account for any analyte loss during extraction and subsequent steps.

  • Aliquot Sample: Accurately transfer a known volume or mass of the sample (e.g., 100 µL of plasma) into a clean glass tube.[13]

  • Spike with Internal Standard: Add a precise volume of the d5-labeled methyl ester IS stock solution. The amount added should be chosen to yield a peak area response similar to that expected for the endogenous analyte.[8]

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of Chloroform:Methanol (2:1, v/v) to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 30 seconds and centrifuge (e.g., 2000 x g for 5 minutes) to separate the layers.

    • Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry Down: Evaporate the solvent from the extracted lipid fraction under a gentle stream of nitrogen or argon.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are polar and require derivatization to their more volatile and less polar methyl ester forms for optimal GC analysis.[14][15]

  • Reagent Addition: Add 1-2 mL of BF3-Methanol reagent to the dried lipid extract.[11]

  • Incubation: Securely cap the tube and heat at 60-100°C for 5-10 minutes. This step facilitates the transesterification of esterified fatty acids and the esterification of free fatty acids.[11]

  • Quench and Extract:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously to extract the FAMEs into the upper hexane layer.

    • Allow the layers to settle.

  • Sample Transfer: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

GC-MS Instrumentation and Data Acquisition

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

  • Column: A polar capillary column suitable for FAME analysis (e.g., HP-88 or a Carbowax-type column).[15]

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Oven Program: A temperature gradient is programmed to separate the FAMEs based on chain length and degree of unsaturation.

  • MS Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and its corresponding d5-labeled internal standard.

    • Example Ions for Methyl Palmitate (C16:0):

      • Analyte (Unlabeled): m/z 270 (M+), 74

      • d5-Internal Standard: m/z 275 (M+), 79

Workflow Visualization

FAME_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Known Amount of d5-Methyl Ester IS Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Derivatize Derivatization to FAMEs (BF3-Methanol) Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Integrate Peak Integration (Analyte & IS) GCMS->Integrate Calculate Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate Concentration Determine Final Concentration Calculate->Concentration

Caption: Workflow for quantitative FAME analysis using a d5-labeled internal standard.

Data Analysis and Concentration Calculation

The foundation of isotope dilution is the calculation of the analyte concentration based on the response ratio of the analyte to the internal standard.

Calibration Curve

A multi-point calibration curve must be prepared to establish the relationship between the concentration ratio and the instrument response ratio.

  • Prepare a series of calibration standards containing a fixed concentration of the d5-labeled internal standard and varying, known concentrations of the unlabeled analyte.[13]

  • Process and analyze these standards exactly as the unknown samples.

  • For each calibration point, calculate the Response Ratio (RR) :

    • RR = Peak Area of Analyte / Peak Area of Internal Standard

  • Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Calculating the Unknown Concentration
  • For each unknown sample, determine the peak areas for the endogenous analyte and the d5-labeled internal standard.

  • Calculate the Response Ratio (RR) for the unknown sample.

  • Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample.

Formula: Concentration_Analyte = (RR_sample - b) / m

Where:

  • RR_sample = Response Ratio of the unknown sample

  • b = y-intercept from the calibration curve

  • m = slope from the calibration curve

Example Data and Calculation
Sample IDAnalyte Peak AreaIS Peak AreaResponse Ratio (RR)Calculated Conc. (µg/mL)
Cal Std 150,100998,5000.0501.0 (Known)
Cal Std 2249,5001,001,0000.2495.0 (Known)
Cal Std 3505,0001,010,0000.50010.0 (Known)
Unknown 1 354,200 1,005,000 0.353 7.06

Assuming a linear regression of y = 0.05x + 0 from the calibration standards. Calculation for Unknown 1: (0.353 - 0) / 0.05 = 7.06 µg/mL

References

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Fatty Acid Mass Spectrometry Protocol Source: LIPID MAPS URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Technology Networks URL: [Link]

  • Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: National Measurement Institute, Australia URL: [Link]

  • Title: Fatty Acid Mass Spectrometry Protocol (2007) Source: LIPID MAPS URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC North America URL: [Link]

  • Title: Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source Source: Shimadzu URL: [Link]

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC, National Library of Medicine URL: [Link]

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

  • Title: Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples Source: ScienceDirect URL: [Link]

  • Title: Guideline on Isotope Dilution Mass Spectrometry Source: Office of Scientific and Technical Information, U.S. Dept. of Energy URL: [Link]

  • Title: What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? Source: ResearchGate URL: [Link]

  • Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis Source: PMC, National Library of Medicine URL: [Link]

  • Title: Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method Source: RPubs URL: [Link]

  • Title: Isotope Dilution Mass Spectrometry Source: PTB.de (Physikalisch-Technische Bundesanstalt) URL: [Link]

  • Title: High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) Source: Restek URL: [Link]

  • Title: Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry Source: PMC, National Library of Medicine URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Management of 2-Phenylbutyric Acid-d5 Methyl Ester

[1]

Executive Summary

2-Phenylbutyric Acid-d5 Methyl Ester is a lipophilic stable isotope-labeled internal standard (SIL-IS).[1] Its structural integrity is defined by the methyl ester moiety , which is inherently susceptible to hydrolysis.[1] This reaction converts the ester into its parent acid (2-Phenylbutyric Acid-d5) and methanol.[1]

In the context of bioanalysis and drug development, uncontrolled hydrolysis leads to two critical failures:

  • Quantification Bias: Loss of the IS signal results in overestimation of the analyte concentration.

  • False Positives: If the parent acid is also an analyte of interest, hydrolysis of the ester IS will artificially elevate the acid's measured concentration.

This guide provides mechanistic insights and validated protocols to arrest this reaction in both abiotic (buffers/stock) and biotic (plasma/tissue) environments.

Module 1: The Hydrolysis Mechanism

To prevent degradation, one must understand the driving forces.[1] Hydrolysis of this molecule occurs via two distinct pathways:

  • Chemical Hydrolysis (Abiotic): Driven by pH.[1] The ester bond is attacked by water, catalyzed by hydronium ions (

    
    ) or hydroxide ions (
    
    
    ).[1]
    • Critical Insight: Base-catalyzed hydrolysis (saponification) is irreversible and orders of magnitude faster than acid-catalyzed hydrolysis.[1]

  • Enzymatic Hydrolysis (Biotic): Driven by esterases (Carboxylesterases, Butyrylcholinesterase, Paraoxonase) present in biological matrices.[1]

    • Critical Insight: Rodent plasma (rat/mouse) has significantly higher carboxylesterase activity than human plasma.[1] A protocol stable in human plasma may fail catastrophically in rat plasma.[1]

Visualization: Hydrolysis Pathways & Control Points

HydrolysisPathwaysEster2-Phenylbutyric Acid-d5Methyl Ester (IS)TransitionTetrahedralIntermediateEster->Transition+ H2OWaterH2OWater->TransitionAcid2-Phenylbutyric Acid-d5(Hydrolysis Product)Transition->AcidMethanolMethanolTransition->MethanolBaseHigh pH (OH-)(Base Catalysis)Base->TransitionAcceleratesEnzymePlasma Esterases(CES, BChE)Enzyme->TransitionAcceleratesAcidBlockBLOCK: pH < 5.0AcidBlock->BaseInhibitorBlockBLOCK: PMSF / NaF or Ice BathInhibitorBlock->Enzyme

Figure 1: Mechanistic pathway of ester hydrolysis showing critical intervention points (Green Octagons) to block catalytic acceleration.[1]

Module 2: Troubleshooting & FAQs

Category A: Biological Matrix (Plasma/Serum)[1]

Q1: My IS response is disappearing rapidly in Rat Plasma, but looks fine in Human Plasma. Why? Technical Insight: This is a classic species difference issue. Rodent plasma contains high levels of carboxylesterases (CES) , which aggressively target methyl esters.[1] Human plasma relies more on butyrylcholinesterase and paraoxonase, which may have lower affinity for this specific substrate.[1] Action: You cannot treat rat plasma the same as human plasma. You must use chemical inhibition or immediate acidification for rodent samples.[1]

Q2: Can I just use EDTA tubes? Answer: No. EDTA inhibits metalloproteases (requires divalent cations) but has minimal effect on serine esterases (like CES) which degrade your compound.[1] Action: Use tubes containing Sodium Fluoride (NaF)/Potassium Oxalate . NaF is a broad-spectrum esterase inhibitor.[1] If degradation persists, add PMSF (Phenylmethylsulfonyl fluoride) or acidify immediately.[1]

Category B: Stock Solutions & Solvents

Q3: Can I store the stock solution in 50% Methanol/Water? Answer: No. Even at low temperatures, the presence of water (

Action:100% Methanol100% Acetonitrile1

Q4: What is the safe pH range for processing? Answer: The "Stability Window" for simple esters is typically pH 3.0 – 5.0 .[1] Action: Avoid buffers like TRIS or Carbonate (pH > 7.5).[1] Use Ammonium Acetate (pH 4-5) or Formic Acid (0.1%) for dilutions.[1]

Module 3: Validated Protocols

Protocol 1: Stabilization in Plasma (The "Acid Trap" Method)

Best for: Rodent plasma or high-throughput clinical samples where inhibitors are too toxic/expensive.[1]

Principle: Lowering the matrix pH to < 4.0 denatures esterases and protonates the carbonyl oxygen, making it less susceptible to nucleophilic attack by water.

StepActionTechnical Note
1 Prepare Stabilizer Prepare 5% Formic Acid (aq) or 1M HCl.[1] Keep on ice.
2 Harvest Collect blood into NaF/Oxalate tubes (Grey top).
3 Separate Centrifuge at 4°C (2000 x g, 10 min) to obtain plasma.
4 Acidify (CRITICAL) Immediately add 10 µL of stabilizer per 100 µL of plasma . Vortex gently.
5 Verify Spot check pH with a strip.[1] Target pH is ~3.0 - 4.[1]0.
6 Storage Freeze at -80°C immediately.
Protocol 2: Stock Solution Preparation

Best for: Long-term storage of the d5-labeled standard.[1]

  • Weighing: Weigh the solid standard into a glass vial (avoid plastics that may leach plasticizers interfering with MS).[1]

  • Dissolution: Dissolve in 100% HPLC-grade Acetonitrile .

    • Why Acetonitrile? It is aprotic and non-nucleophilic.[1] Methanol (protic) can theoretically participate in transesterification (though unlikely without catalyst), making ACN the safer choice.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

  • Usage: When making working solutions (spiking solutions), ensure the final water content is <20% and keep on ice.[1][2]

Module 4: Bioanalytical Workflow Visualization

The following diagram illustrates the optimized workflow to ensure data integrity during LC-MS/MS analysis.

SampleWorkflowStockStock Solution(100% ACN, -20°C)SpikeWorking Solution(Keep on Ice)Stock->SpikeDiluteMixStep 2: SpikingAdd IS to Stabilized MatrixSpike->MixSamplePlasma Sample(Rat/Human)StabilizeStep 1: StabilizationAdd 5% Formic Acid OR NaFSample->StabilizeImmediateStabilize->MixExtractStep 3: Extraction(PPT or LLE)Avoid Alkaline BuffersMix->ExtractAnalysisLC-MS/MS AnalysisMobile Phase: Acidic (0.1% FA)Extract->AnalysisWarningRisk Zone:Thawing Unstabilized PlasmaWarning->Sample

Figure 2: Recommended bioanalytical workflow. Note that stabilization (Step 1) must occur BEFORE spiking the Internal Standard to ensure the matrix is safe for the IS.

References

  • Mabic, S. (2025).[1] Stability of Ester-Containing Drugs and Internal Standards in Biological Matrices. Sigma-Aldrich Technical Bulletin.

  • Li, W., et al. (2019).[1] Hydrolytic stability of esters in bioanalysis: Issues and solutions. Journal of Pharmaceutical and Biomedical Analysis.

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. (Section on Stability).[1][2][3][4][5]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.

  • Williams, F.M. (1985).[1] Esterases in human and rat plasma: Activity and implications for drug metabolism. Clinical Pharmacokinetics.

(Note: While specific literature on the d5-variant of this exact ester is limited, the chemical behavior is extrapolated from the well-documented kinetics of phenylbutyrate esters and general methyl ester hydrolysis in bioanalytical contexts.)

correcting for deuterium exchange in 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches to collect information on deuterium exchange. I'm focusing specifically on the 2-Phenylbutyric Acid-d5 Methyl Ester, with an emphasis on its chemical properties, stability, and typical analytical methods for study.

Analyzing Exchange Mechanisms

I'm now diving deeper, researching common causes of deuterium exchange in deuterated standards, especially regarding 2-Phenylbutyric Acid-d5 Methyl Ester. I'm focusing on conditions that promote exchange and established methods to correct and quantify it, looking for experimental protocols and validated methodologies from journals and instrument manufacturers. This includes sample prep and instrumental analysis. I'm also securing citations and references.

Expanding Search Parameters

I'm expanding my Google searches, now incorporating mass spectrometry and NMR spectroscopy in relation to 2-Phenylbutyric Acid-d5 Methyl Ester. I'm focusing on chemical properties, potential instability, and common analytical techniques for deuterium exchange. I'm now identifying common deuterium exchange causes in deuterated standards. I'm prioritizing experimental conditions, correction methods, and quantification techniques, aiming to extract detailed experimental protocols. I'm focused on sample prep, derivatization, and instrumental analysis, seeking validated methodologies from scientific journals and manufacturers. I'm also finding authoritative references for citations and a complete list.

Technical Support Center: High-Sensitivity Quantitation of d5-Labeled Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalysis Support Hub. Topic: Improving Limit of Detection (LOD) for d5-Labeled Ester Compounds Responder: Senior Application Scientist, Mass Spectrometry Division

Mission Statement

You are likely facing a "vanishing signal" paradox. Deuterated (d5) esters are theoretically ideal Internal Standards (IS), yet they present a unique trifecta of failure points: enzymatic instability , chromatographic isotope effects , and isotopic impurity cross-talk .

This guide moves beyond basic method development. We will troubleshoot the specific physicochemical mechanisms that degrade your Signal-to-Noise (S/N) ratio and provide actionable protocols to recover femtogram-level sensitivity.

Module 1: The Stability Shield (Sample Preparation)

User Complaint: "My LOD degrades over the course of a run. The first few samples look fine, but sensitivity drops for later injections."

Root Cause Analysis: Esters are chemically and biologically fragile. Plasma esterases (e.g., butyrylcholinesterase, carboxylesterase) rapidly hydrolyze your analyte and IS into their corresponding acids and alcohols. If your d5-IS degrades, your area ratio becomes unstable. If your analyte degrades, your LOD vanishes.

The Fix: The "Acid-Ice" Protocol Standard EDTA is insufficient. You must inhibit esterase activity immediately upon blood draw.

Protocol: Esterase Inhibition Cocktail

Do not rely on a single inhibitor. Use a redundant system.

  • Temperature Control: Keep all samples on wet ice (

    
    ) at all times. Esterase activity drops significantly (but does not stop) at 
    
    
    
    .
  • Chemical Inhibition:

    • Primary: Acidification. Most plasma esterases are pH-dependent. Lowering plasma pH to 4.0–5.0 renders them inactive.

    • Secondary: Specific inhibitors (e.g., Phenylmethylsulfonyl fluoride - PMSF, or Sodium Fluoride - NaF).

ComponentConcentrationMechanismCaution
HCl or Formic Acid Final pH 4.5Denatures/Inactivates enzyme active siteToo acidic (pH <3) may cause chemical hydrolysis.
PMSF 1–2 mMIrreversible serine protease inhibitorUnstable in water; prepare fresh in ethanol/isopropanol.
Sodium Fluoride (NaF) 2–5 mg/mLGeneral metabolic inhibitorCan suppress ionization if not removed during extraction.

Step-by-Step Workflow:

StabilityWorkflow Start Blood Draw Ice Ice Bath (Immediate) Start->Ice AddInhib Add Inhibitor (PMSF/NaF) Ice->AddInhib Spin Centrifuge (4°C, 2000xg) AddInhib->Spin Acidify Acidify Plasma (to pH 4.5) Spin->Acidify Freeze Flash Freeze (-80°C) Acidify->Freeze

Figure 1: Critical stabilization workflow for ester-containing analytes. Acidification must occur after plasma generation to avoid hemolysis.

Module 2: The Isotope Trap (Chromatography)

User Complaint: "My d5-IS peak shape looks slightly different from the analyte, or I see ion suppression variations."

Root Cause Analysis: Deuterium (


) is more lipophilic than Hydrogen (

). The

bond is shorter and has a lower molar volume than

. In Reversed-Phase LC (RPLC), d5-labeled compounds often elute slightly earlier than their non-labeled counterparts [1].[1]

If this retention time shift (


) moves the IS peak into a region of different matrix suppression compared to the analyte, the IS fails to correct for matrix effects, destroying your LOD accuracy.

The Fix: Chromatographic Co-elution & Integration

  • Check the

    
    :  Calculate the shift. If 
    
    
    
    min, you are at risk.
  • Modify the Gradient: Shallow gradients emphasize the isotope effect. Steeper gradients at the elution point can compress the peaks together, minimizing the separation.

  • Column Selection:

    • Recommended: C18 columns with high carbon loads often exacerbate the separation.

    • Alternative: Try Phenyl-Hexyl or C8 columns. The

      
       interactions in phenyl phases can sometimes mask the subtle lipophilicity differences caused by deuteration.
      
Module 3: The Ionization Boost (Mass Spectrometry)

User Complaint: "I have optimized my source, but I still can't see low concentrations. I need a 10x signal boost."

Root Cause Analysis: Esters are neutral and often ionize poorly in ESI+ compared to amines. Standard mobile phases (Formic Acid/Ammonium Acetate) may not provide sufficient ionization efficiency.

The Fix: Ammonium Fluoride (


) 
Switching your aqueous mobile phase modifier to Ammonium Fluoride (0.2 mM to 0.5 mM)  can provide a drastic sensitivity enhancement (2–10x) for esters and neutral compounds in ESI+ and ESI- modes [2].

Mechanism:


 promotes ionization through efficient proton transfer and the formation of stable fluoride adducts (in negative mode) or by altering the droplet surface pH dynamics in positive mode.

Protocol: Mobile Phase Switch

  • Preparation: Add

    
     to water to reach 0.2 mM.
    
  • Column: Use a robust C18 column (e.g., Waters BEH or Phenomenex Kinetex).

  • Warning:

    
     is corrosive to glass over time.[2] Use plastic solvent bottles  and flush the LC system with water immediately after the run to protect glass flow cells.
    
Module 4: Background & Cross-Talk (The LOD Killer)

User Complaint: "I see a peak in my blank samples at the analyte retention time. It prevents me from lowering the LOD."

Root Cause Analysis: This is "Isotopic Interference."

  • Forward Cross-talk: Your d5-IS standard is not 100% pure. It contains trace amounts of d0 (native drug). If you spike the IS at 500 ng/mL, and it has 0.5% d0 impurity, you are spiking 2.5 ng/mL of "analyte" into every sample. This becomes your artificial LOD floor.

  • Reverse Cross-talk: High concentrations of analyte (ULOQ) contain natural isotopes (C13) that mimic the d5 mass.

The Fix: IS Titration

You must titrate the IS concentration to balance signal stability against background noise .

Optimization Protocol:

  • Obtain CoA: Check the isotopic purity of your d5 standard (e.g., 99.5% d5, 0.5% d0).

  • Calculate the "Noise Floor":

    
    
    
  • Action: Lower the IS concentration until the contribution of d0 is

    
     of your desired LLOQ signal [3].
    
    • Example: If LLOQ is 1 ng/mL, and d0 impurity is 0.1%, your IS concentration cannot exceed 200 ng/mL (contributing 0.2 ng/mL background).

Troubleshooting Logic Tree

Use this decision matrix to diagnose LOD failures rapidly.

Troubleshooting Root LOD Issue Detected CheckBlank Is there signal in the Blank? Root->CheckBlank CheckArea Is Peak Area Low? Root->CheckArea CheckIS Check IS Purity (CoA) CheckBlank->CheckIS Yes (Constant) CheckCarryover Check Injector Carryover CheckBlank->CheckCarryover Yes (Gradient) CheckStab Check Stability (Hydrolysis) CheckArea->CheckStab Degrades over time CheckSource Optimize Source (Try NH4F) CheckArea->CheckSource Consistently low

Figure 2: Diagnostic logic for isolating sensitivity barriers.

References
  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. Link

  • McFadden, J.R., et al. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[3][4] Analytical Science Advances. Link

  • Gu, H., et al. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays. Analytical Chemistry.[1][3][4][5][6][7][8] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

Sources

storage conditions to prevent isotopic scrambling in methyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, the research and development professional, with in-depth, field-proven insights into the proper storage and handling of isotopically labeled methyl esters. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the causality behind these critical experimental choices, ensuring the isotopic integrity of your valuable samples.

Troubleshooting Guide: Diagnosing Isotopic Scrambling

This section addresses specific issues you might encounter during your experiments. The troubleshooting workflows are designed to help you diagnose and resolve problems related to isotopic scrambling.

Question: I'm observing unexpected isotopic patterns in my mass spectrometry data after sample storage. My M+3 labeled methyl ester now shows significant M+1 and M+2 peaks. What's happening?

Answer:

This is a classic sign of isotopic scrambling, most likely due to hydrolysis and re-esterification. During storage, the ester can react with trace amounts of water, reverting to the carboxylic acid and releasing the labeled methanol. If there are other sources of alcohol or water in the sample matrix, the acid can then be re-esterified, incorporating unlabeled or differently labeled methyl groups.

Troubleshooting Workflow:

  • Review Your Storage Solvent:

    • Was the solvent protic? Solvents like methanol or ethanol can actively participate in transesterification, especially if a catalyst is present. Unlabeled methanol is a common solvent and a frequent culprit for the loss of a deuterated methyl group (-OCD₃) and replacement with an unlabeled one (-OCH₃).

    • Was the solvent "anhydrous"? Even high-grade anhydrous solvents can absorb atmospheric moisture if not handled properly. A freshly opened bottle of an aprotic solvent like hexane or ethyl acetate is recommended.

  • Assess the Sample's pH:

    • Acidic or Basic Contamination: Trace amounts of acid or base are potent catalysts for both hydrolysis and transesterification. Consider if any reagents from your sample preparation (e.g., trifluoroacetic acid from HPLC, or residual base from a derivatization reaction) could have been carried over into the final sample vial.

    • Glassware: The surface of glass vials, especially new or untreated ones, can be slightly alkaline and promote scrambling over long-term storage. Using silanized glass vials can create a more inert surface.

  • Evaluate Storage Temperature:

    • Was the temperature low enough? While refrigeration (4°C) is suitable for short-term storage (hours to days), it is often insufficient to halt catalytic processes over weeks or months. For long-term storage, -20°C is a minimum, but -80°C is strongly recommended to significantly reduce the reaction kinetics of hydrolysis and transesterification.

Corrective Action Protocol:

  • Immediate Re-analysis (if possible): If you have any of the sample left from before storage, re-analyze it to confirm the original isotopic purity. This confirms that the issue occurred during storage.

  • Sample Re-purification: If the sample is critical, you may need to re-purify it using chromatography (e.g., HPLC or flash chromatography) to isolate the correctly labeled methyl ester.

  • Implement a Validated Storage Protocol: For all future samples, implement the "Recommended Protocol for Long-Term Storage" detailed later in this guide.

Question: My results are inconsistent across different batches of the same labeled compound stored under what I thought were identical conditions. Why would this happen?

Answer:

This inconsistency often points to hidden variables in the storage conditions that were not perfectly controlled between batches. The most likely culprits are variations in residual moisture, pH, or the age and handling of the storage solvent.

Troubleshooting Workflow:

  • Solvent Lot and Handling: Were all batches stored using solvent from the exact same bottle? Was the bottle opened at different times? A solvent bottle that has been opened multiple times can have a significantly higher water content than a freshly opened one.

  • Vial-to-Vial Differences: Were the vials from the same manufacturing lot? As mentioned, the surface chemistry of glass can vary. A switch to consistently using silanized vials is a robust way to eliminate this variable.

Decision-Making Diagram for Storage Conditions:

The following diagram outlines a logical workflow for selecting the appropriate storage conditions to maintain the isotopic integrity of your methyl esters.

G cluster_0 Start: Sample Assessment cluster_1 Storage Duration cluster_2 Solvent Selection cluster_3 Final Protocol start Isotopically Labeled Methyl Ester Sample duration Intended Storage Duration? start->duration temp Select Temperature duration->temp > 1 Week temp_short Store at 4°C to -20°C duration->temp_short < 1 Week solvent Choose Solvent aprotic Aprotic Solvent (Hexane, Ethyl Acetate) Fresh Anhydrous Grade solvent->aprotic Recommended protic Protic Solvent (Methanol, Ethanol) High Risk - Avoid if possible solvent->protic Not Recommended vial Use Silanized Glass Vial Minimize Headspace Purge with Inert Gas (Ar/N₂) aprotic->vial temp_long Store at -80°C temp->temp_long temp_short->solvent temp_long->solvent final Sample Stored with Maximized Isotopic Integrity vial->final

Caption: Decision workflow for selecting optimal methyl ester storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of isotopic scrambling in methyl esters?

Isotopic scrambling in methyl esters is primarily driven by equilibrium reactions, namely hydrolysis and transesterification, which are catalyzed by the presence of acid or base. The process is as follows:

  • Hydrolysis: The ester linkage is attacked by water (H₂O), breaking the ester bond to form a carboxylic acid and releasing the isotopically labeled methanol (e.g., CH₃OD or ¹³CH₃OH).

  • Re-esterification: The carboxylic acid can then be re-esterified by any alcohol present in the solution. If unlabeled methanol (CH₃OH) or water is present, the isotopic label can be lost or diluted.

Q2: Which solvents are best for storing methyl esters?

Aprotic, non-polar, and anhydrous solvents are highly recommended. They do not have exchangeable protons and are poor nucleophiles, minimizing the risk of participating in scrambling reactions.

Solvent Type Examples Suitability Rationale
Recommended Hexane, Heptane, Toluene, Dichloromethane (DCM), Ethyl AcetateExcellent Aprotic and less likely to contain water. Freshly opened, anhydrous grade is essential.
Use with Caution Acetonitrile, Tetrahydrofuran (THF)Moderate Can be hygroscopic (absorb water from the air). Must be rigorously dried and handled under inert atmosphere.
Not Recommended Methanol, Ethanol, WaterPoor Protic solvents that can directly participate in transesterification or hydrolysis, leading to rapid label loss.

Q3: Does temperature really make that much of a difference?

Yes, temperature is a critical factor. Chemical reaction rates, including those for hydrolysis and transesterification, decrease significantly as temperature drops. Storing samples at -80°C (ultra-low freezer) effectively freezes out the molecular motion required for these reactions to occur at any appreciable rate, providing the best long-term stability.

Q4: Are there any additives that can help prevent scrambling?

While adding agents can complicate your sample matrix, a small amount of a mild, non-nucleophilic base scavenger, like a hindered base (e.g., 2,6-di-tert-butylpyridine), could theoretically neutralize trace acid catalysts. However, the far better and cleaner approach is to ensure the sample is free of catalysts in the first place through proper purification and handling. Adding anything to your sample should be a last resort and must be validated to not interfere with your downstream analysis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the long-term storage of isotopically labeled methyl esters, designed as a self-validating system.

Recommended Protocol for Long-Term Storage of Isotopically Labeled Methyl Esters

Objective: To prepare and store isotopically labeled methyl ester samples for a duration of >1 month while ensuring >99% isotopic integrity.

Materials:

  • Sample containing the purified methyl ester.

  • High-purity, anhydrous aprotic solvent (e.g., Hexane, Ethyl Acetate, HPLC grade or higher). Use a new, sealed bottle.

  • 2 mL amber, screw-top, silanized glass vials with PTFE-lined caps.

  • Inert gas source (Argon or Nitrogen) with a gentle stream delivery system.

  • Micropipettes and tips.

  • -80°C freezer.

Methodology:

  • Sample Preparation (Final Purification):

    • Ensure your methyl ester has been purified to remove any acidic or basic residues from synthesis or derivatization steps. A final pass through a small plug of neutral silica gel, eluting with your storage solvent, is an excellent final clean-up step.

    • Concentrate the purified sample under a gentle stream of nitrogen. Do not heat the sample. Avoid concentrating to complete dryness, as this can make re-dissolving difficult. Stop when a small volume of solvent remains.

  • Solvent Exchange and Aliquoting:

    • Add 500 µL of fresh, anhydrous hexane (or your chosen aprotic solvent) to the sample concentrate.

    • Gently swirl to dissolve.

    • Prepare the storage vials. For a 500 µL sample, a 2 mL vial is appropriate.

    • Transfer the sample solution into the silanized vial.

  • Inert Atmosphere Purge (Critical Step):

    • With the vial cap off, insert a clean Pasteur pipette or needle connected to the inert gas line.

    • Direct a very gentle stream of argon or nitrogen over the surface of the liquid for 30-60 seconds. Do not bubble the gas through the liquid, as this will evaporate the solvent. The goal is to displace the heavier, moist air in the headspace with a dry, inert atmosphere.

  • Sealing and Labeling:

    • Immediately after purging, securely tighten the PTFE-lined cap.

    • Label the vial clearly with the sample ID, date, solvent, and concentration using a cryo-resistant marker.

  • Quality Control (Self-Validation):

    • If you have sufficient sample volume, create a "T=0" (Time Zero) aliquot. This aliquot should be analyzed immediately by GC-MS or LC-MS to establish the initial isotopic purity before long-term storage.

    • This T=0 data serves as your baseline for comparison against future analyses.

  • Storage:

    • Place the vial in a labeled freezer box and store it in a -80°C freezer.

    • Avoid repeated freeze-thaw cycles. If you need to access the sample multiple times, prepare multiple smaller aliquots during step 2.

  • Sample Retrieval:

    • When retrieving a sample, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing into your cold sample.

References

Validation & Comparative

Navigating Linearity: A Guide to Calibrating 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Bioanalytical Accuracy

In the landscape of drug development and bioanalysis, the precision of our measurements is paramount. The reliability of pharmacokinetic, toxicokinetic, and bioequivalence data hinges on the robustness of the analytical methods used.[1][2][3] For deuterated internal standards like 2-Phenylbutyric Acid-d5 Methyl Ester, establishing a reliable calibration curve is the bedrock of accurate quantification. This guide provides an in-depth comparison of approaches to validating the linearity of calibration curves, moving beyond mere procedural steps to explain the underlying scientific principles and regulatory expectations.

The Foundation: Why Linearity Matters

The core objective of validating a bioanalytical method is to demonstrate its suitability for the intended purpose.[2][4] A key aspect of this is the calibration curve, which establishes the relationship between the instrument's response and the known concentration of the analyte.[3][5] Linearity, in this context, is the demonstration that this relationship is directly proportional over a specified range.[6] This is crucial for ensuring that the concentration of an unknown sample can be accurately interpolated from the curve.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a significant focus on the performance of the calibration curve.[4][7][8][9] These guidelines emphasize the need for a well-characterized and fully validated method to ensure the reliability of the data submitted for regulatory review.[10][11]

Experimental Design: A Self-Validating Protocol

Step 1: Preparation of Calibration Standards
  • Stock Solution Preparation: Accurately prepare a stock solution of 2-Phenylbutyric Acid-d5 Methyl Ester in a suitable solvent (e.g., methanol). The purity and identity of the standard are critical for the entire validation process.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working solutions.

  • Spiking into Matrix: Spike the working solutions into the appropriate biological matrix (e.g., plasma, serum) to prepare the calibration standards. The matrix used for validation should be the same as that of the study samples.[8]

Step 2: Defining the Calibration Range

The calibration range must encompass the expected concentrations in the study samples.[1] It is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[8] A minimum of six to eight non-zero calibrators are recommended to adequately define the curve.[1]

Step 3: Analytical Run and Data Acquisition
  • Sample Set Composition: An analytical run should include a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard), the calibration standards, and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

  • Injection and Analysis: Analyze the samples using a validated LC-MS/MS method. The deuterated nature of 2-Phenylbutyric Acid-d5 Methyl Ester makes it an ideal internal standard for its non-deuterated counterpart, 2-Phenylbutyric Acid, as it co-elutes and experiences similar matrix effects, thus improving precision and accuracy.

  • Data Acquisition: Record the peak area responses for both the analyte and the internal standard. The response ratio (analyte peak area / internal standard peak area) is then plotted against the nominal concentration of the analyte.

Data Analysis: Beyond the Correlation Coefficient

While a correlation coefficient (r) close to 1.0 is often cited, it is not a sufficient indicator of linearity on its own.[12] A more rigorous evaluation involves assessing the residuals and employing appropriate regression models.

The Pitfall of Homoscedasticity

A common assumption in simple linear regression is homoscedasticity, which means the variance of the response is constant across the entire concentration range. However, in many bioanalytical methods, especially over a wide dynamic range, heteroscedasticity is observed, where the variance increases with concentration.[13][14] This can lead to the higher concentration standards disproportionately influencing the regression line, resulting in poor accuracy at the lower end of the curve.[13][14]

Comparison of Regression Models
Regression ModelDescriptionWhen to UseAdvantagesDisadvantages
Simple Linear Regression y = mx + cAssumes homoscedasticity (equal variance of residuals at all concentrations).Simple to implement and interpret.Can lead to significant inaccuracies at the LLOQ if data is heteroscedastic.[13]
Weighted Linear Regression (1/x) Minimizes the weighted sum of squared residuals, with weights inversely proportional to the concentration.When the standard deviation of the response is proportional to the concentration.Improves accuracy at the lower end of the calibration range for heteroscedastic data.[13][14]Requires justification for the choice of weighting factor.
Weighted Linear Regression (1/x²) Weights are inversely proportional to the square of the concentration.When the variance of the response is proportional to the square of the concentration.Provides a more aggressive weighting than 1/x, further improving accuracy for highly heteroscedastic data.[15]The choice of weighting factor must be empirically justified.[15]
Quadratic Regression y = ax² + bx + cWhen the instrument response is inherently non-linear.[16][17]Can accurately model non-linear relationships.Can lead to overfitting and may not be mechanistically justified. Often scrutinized by regulatory agencies.

Justifying the Model: The choice of regression model should be justified.[1] This is typically done by examining the residual plots. For a well-fitted model, the residuals should be randomly distributed around zero across the entire concentration range. If a trend is observed in the residuals (e.g., a funnel shape), it indicates heteroscedasticity, and a weighted regression model is likely more appropriate.[13]

Visualizing the Workflow

The following diagram illustrates the decision-making process for validating the linearity of a calibration curve.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Acceptance Criteria A Prepare Calibration Standards & QCs B Define Calibration Range (LLOQ to ULOQ) A->B C Analyze Samples (Blank, Zero, Standards, QCs) B->C D Plot Response Ratio vs. Concentration E Fit with Simple Linear Regression D->E F Examine Residual Plot E->F G Is there a trend in residuals? F->G H Apply Weighted Linear Regression (e.g., 1/x, 1/x²) G->H Yes (Heteroscedasticity) J Are residuals randomly distributed? G->J No (Homoscedasticity) I Re-examine Residual Plot H->I I->J K Accept Calibration Model J->K Yes L Back-calculate concentrations of calibrators K->L M At least 75% of calibrators within ±15% of nominal (±20% at LLOQ) L->M N QC samples within ±15% of nominal M->N O Linearity is Validated N->O

Caption: Workflow for Linearity Validation of a Calibration Curve.

Troubleshooting Non-Linearity

Encountering a non-linear response is not uncommon.[17] Potential causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.[16]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte, leading to a non-linear response.[16]

  • Analyte Instability: The analyte may degrade during sample preparation or analysis.

  • Issues with the Internal Standard: The internal standard may not be behaving identically to the analyte.

If non-linearity is observed, it is crucial to investigate the root cause rather than simply applying a non-linear regression model. This may involve diluting samples to fall within the linear range of the assay or optimizing the sample preparation procedure to minimize matrix effects.

Conclusion

References

  • Almeida, A. M., Castel-Branco, M. M., & Falcão, A. C. (2002). Linear regression for calibration lines revisited: weighting schemes for bioanalytical methods. Journal of Chromatography B, 774(2), 215-222. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-38. Available at: [Link]

  • Slideshare. (n.d.). Method validation as per emea.pptx. Available at: [Link]

  • Element Lab Solutions. (2018). Correct weighting for regression analysis in analytical calibration. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • Gu, H., Liu, G., & Wang, J. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC–MS/MS Assays and Impacts of Using Incorrect Weighting Factors on Curve Stability, Data Quality, and Assay Performance. Analytical Chemistry, 86(18), 8959-8966. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Available at: [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • Scribd. (n.d.). Weighted Regression of Calibration Curve. Available at: [Link]

  • The Association for Diagnostics & Laboratory Medicine. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Available at: [Link]

  • Reddit. (2025). I'm getting non-linear response. Available at: [Link]

  • ResearchGate. (2025). What are the practical explanations for using weighting factors in the response variable "y" (e.g., 1/y or 1/y^2) in bioanalytical method validation? Available at: [Link]

  • Supporting Information. (n.d.). Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity. Available at: [Link]

  • Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Available at: [Link]

  • Chromatography Forum. (2007). [Question] Non-linear standard (calibrator) curves. Available at: [Link]

  • University of Copenhagen. (n.d.). Validation of an Analytical Method. Available at: [Link]

  • Semantic Scholar. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Available at: [Link]

  • Med-Tech Innovation News. (2025). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Phenylbutyric Acid-d5 Methyl Ester. Available at: [Link]

  • OUCI. (n.d.). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • ResearchGate. (2002). Linearity of calibration curves: Use and misuse of the correlation coefficient. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Available at: [Link]

  • PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Available at: [Link]

Sources

A Comparative Analysis of Retention Times: d0 vs. d5 2-Phenylbutyric Acid Methyl Ester in Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and metabolic research, stable isotope-labeled internal standards are indispensable tools. The substitution of hydrogen with its heavier isotope, deuterium, provides a compound that is chemically identical to the analyte but mass-shifted, allowing for precise quantification by mass spectrometry. However, this isotopic substitution can introduce subtle, yet significant, changes in physicochemical properties, leading to observable differences in chromatographic behavior. This guide provides a focused comparison of the gas chromatography (GC) retention times of 2-Phenylbutyric Acid Methyl Ester (d0) and its pentadeuterated analog (d5), supported by a detailed experimental protocol and an exploration of the underlying scientific principles.

The Chromatographic Isotope Effect: Why Deuterated Analogs Often Elute Faster

The primary phenomenon governing the difference in retention time between a deuterated compound and its non-deuterated counterpart is the chromatographic isotope effect. In the context of gas chromatography, it is a common observation that deuterated compounds elute slightly earlier than their protiated (non-deuterated) analogs.[1][2] This is often referred to as an "inverse isotope effect."

The core of this effect lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, possessing a lower zero-point energy. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These nuanced molecular differences influence the intermolecular interactions (van der Waals forces) between the analyte and the stationary phase of the GC column. Typically, the deuterated analog will exhibit slightly weaker interactions with the stationary phase, leading to a shorter retention time.[3]

While it may seem intuitive that a heavier molecule would move more slowly through the column, the dominant factor in this instance is the interaction with the stationary phase, not the mass itself.[3][4] It is important to note that the magnitude of this retention time shift is influenced by several factors, including the number and position of the deuterium atoms, as well as the specific GC conditions (e.g., stationary phase, temperature program).[1]

Experimental Framework for Comparison

To empirically compare the retention times of d0 and d5 2-Phenylbutyric Acid Methyl Ester, a robust and reproducible gas chromatography-mass spectrometry (GC-MS) method is essential. The following protocol outlines a systematic approach to this analysis.

  • Standard Preparation:

    • Prepare individual stock solutions of d0 2-Phenylbutyric Acid Methyl Ester and d5 2-Phenylbutyric Acid Methyl Ester in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a mixed standard solution containing both d0 and d5 analogs at a concentration of 10 µg/mL each.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: A non-polar or mid-polar capillary column is suitable. For example, an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) is a common choice.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Hold: Hold at 250°C for 5 minutes.

    • Inlet: Splitless injection at 250°C.

    • Injection Volume: 1 µL.

    • MSD Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

        • Monitor m/z ions specific to d0 2-Phenylbutyric Acid Methyl Ester (e.g., m/z 178, 119, 91).

        • Monitor m/z ions specific to d5 2-Phenylbutyric Acid Methyl Ester (e.g., m/z 183, 124, 96).

  • Data Acquisition and Analysis:

    • Inject the mixed standard solution into the GC-MS system.

    • Acquire the data in SIM mode.

    • Determine the retention time for each analyte from the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of the d5 analog from the d0 analog.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_d0 Prepare d0 Stock (1 mg/mL) prep_mix Prepare Mixed Standard (10 µg/mL) prep_d0->prep_mix prep_d5 Prepare d5 Stock (1 mg/mL) prep_d5->prep_mix injection Inject 1 µL of Mixed Standard prep_mix->injection separation GC Separation (HP-5ms column) injection->separation detection MS Detection (SIM Mode) separation->detection determine_rt Determine Retention Times (d0 & d5) detection->determine_rt calculate_shift Calculate Δt_R (t_R(d0) - t_R(d5)) determine_rt->calculate_shift

Experimental workflow for comparing retention times.
Anticipated Results and Data Interpretation

Based on the principles of the chromatographic isotope effect, it is expected that the d5 2-Phenylbutyric Acid Methyl Ester will elute slightly earlier than its d0 counterpart. The following table summarizes the anticipated results.

AnalyteExpected Retention Time (min)Retention Time Shift (Δt_R) (min)
d0 2-Phenylbutyric Acid Methyl Ester~12.50\multirow{2}{*}{~0.04}
d5 2-Phenylbutyric Acid Methyl Ester~12.46

Note: These are hypothetical values for illustrative purposes. Actual retention times will vary depending on the specific instrumentation and conditions.

A small, positive Δt_R value confirms the expected earlier elution of the deuterated analog. This observation is consistent with numerous studies on the GC analysis of deuterated and non-deuterated compounds.[1][3]

Trustworthiness and Self-Validating Systems

The reliability of this comparison hinges on a well-designed, self-validating experimental protocol. Key elements that ensure the trustworthiness of the findings include:

  • Co-injection: By analyzing a mixed standard containing both d0 and d5 analogs in a single injection, any minor variations in instrument performance (e.g., fluctuations in oven temperature or carrier gas flow rate) will affect both compounds equally. This minimizes the experimental error in determining the relative retention time difference.

  • High-Resolution Chromatography: The use of a high-efficiency capillary GC column is crucial for resolving the small expected difference in retention times.

  • Selected Ion Monitoring (SIM): This mass spectrometric technique provides the high sensitivity and selectivity needed to accurately detect and quantify each analog without interference, ensuring that the measured retention times are precise.

G cluster_molecular Molecular Interactions cluster_outcome Chromatographic Outcome CH_Bond C-H Bond (Protiated) CH_Interaction Stronger van der Waals Interaction with Stationary Phase CH_Bond->CH_Interaction leads to CD_Bond C-D Bond (Deuterated) CD_Interaction Weaker van der Waals Interaction with Stationary Phase CD_Bond->CD_Interaction leads to Longer_RT Longer Retention Time (t_R) CH_Interaction->Longer_RT results in Shorter_RT Shorter Retention Time (t_R) CD_Interaction->Shorter_RT results in

Causality of the inverse isotope effect in GC.

References

  • Kline, P. C., Rezaee, M., & Lee, T. A. (1999). Determination of kinetic isotope effects for nucleoside hydrolases using gas chromatography/mass spectrometry. Analytical Biochemistry, 275(1), 6–10.
  • 2-Phenylbutyric Acid-d5 Methyl Ester. LGC Standards.
  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Compar
  • Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts.
  • Separation of Isotopically Labeled Molecules by GC. Supelco.
  • Question on MS/MS techniques. (2017, March 31).
  • 2-Phenylbutyric acid, TMS deriv
  • Benzeneacetic acid, α-ethyl-, methyl ester. NIST WebBook.
  • 2-Phenylbutyric Acid. PubChem.

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A Senior Application Scientist's Guide to Recovery Rate Validation for 2-Phenylbutyric Acid-d5 Methyl Ester Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the bioanalytical data's integrity is the bedrock of pharmacokinetic, toxicokinetic, and clinical studies. A critical, yet often underestimated, component of this is the sample extraction phase. The efficiency with which an analyte is recovered from its biological matrix directly impacts the accuracy and precision of the final quantitative result.[1][2] This guide provides an in-depth comparison of two prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for a specific, deuterated internal standard: 2-Phenylbutyric Acid-d5 Methyl Ester.

The choice of a deuterated internal standard (IS) like 2-Phenylbutyric Acid-d5 Methyl Ester is deliberate; it is intended to mimic the analytical behavior of the non-deuterated therapeutic agent, 2-Phenylbutyric Acid, thereby compensating for variability during sample processing and analysis.[3][4] However, the fundamental assumption that the IS recovery is consistent and representative must be rigorously validated.[5] This guide will dissect the methodologies for validating this recovery, explaining the causality behind protocol choices and presenting supporting data to guide your laboratory's method development.

Pillar 1: Understanding the Analyte and the Objective

2-Phenylbutyric Acid is an acidic compound.[6][7] Its methyl ester derivative, the analyte , will be less polar. The deuteration (d5) does not significantly alter its chemical properties but provides a distinct mass for mass spectrometric detection. Our goal is to physically separate this analyte from a complex biological matrix (e.g., human plasma) with the highest possible efficiency and reproducibility.

The validation of recovery is not merely about achieving a high percentage; it is about ensuring the recovery is consistent and reproducible across the expected concentration range.[5][8] Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize that bioanalytical methods must be fully validated to ensure reliability.[1][9][10][11]

Pillar 2: Comparative Extraction Methodologies

We will compare two workhorse techniques of the modern bioanalytical laboratory: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent.[12] Key variables are the choice of organic solvent and the pH of the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is a form of digital (step-wise) chromatography that separates components of a mixture according to their physical and chemical properties.[13][14] An analyte is passed through a solid sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent.

Experimental Design for Recovery Validation

To validate recovery, we compare the analytical response of an extracted sample to the response of a non-extracted standard that represents 100% recovery.[5]

The formula is: Recovery (%) = (Response of Analyte in Extracted Sample / Response of Analyte in Post-Extraction Spiked Blank) x 100

This is typically performed at low, medium, and high quality control (QC) concentrations.[5]

Pillar 3: Detailed Experimental Protocols

The following protocols are designed for the extraction of 2-Phenylbutyric Acid-d5 Methyl Ester from human plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

Causality Behind the Choices:

  • pH Adjustment: 2-Phenylbutyric Acid is acidic. While we are extracting the methyl ester, adjusting the sample pH to be slightly acidic (e.g., with formic acid) can help ensure the molecule is in a neutral, more hydrophobic state, promoting its partition into the organic solvent.[7][12]

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is a common LLE solvent that is less dense than water, forming the upper layer for easy aspiration. It has a good balance of polarity to extract a moderately nonpolar compound like a methyl ester.

  • Internal Standard: The 2-Phenylbutyric Acid-d5 Methyl Ester is the internal standard in a larger assay, but for its own recovery validation, it is treated as the primary analyte.

Step-by-Step LLE Protocol:

  • Pipette 100 µL of human plasma (blank, or spiked with low, mid, or high QC concentrations of the analyte) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of 1% formic acid in water to acidify the sample. Vortex briefly.

  • Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

Causality Behind the Choices:

  • Sorbent Choice: A polymeric reversed-phase sorbent (e.g., Strata-X) is chosen for its high surface area and stability across a wide pH range.[14][15] It retains compounds based on hydrophobic interactions.

  • Conditioning & Equilibration: The conditioning step (Methanol) wets the polymeric sorbent and activates it. The equilibration step (Water) prepares the sorbent to receive an aqueous sample.[13] Failure to perform these steps results in poor retention and recovery.

  • Wash Step: The wash solvent (e.g., 5% Methanol in water) is designed to be strong enough to remove polar interferences from the sorbent but weak enough to leave the moderately nonpolar analyte bound.

  • Elution Step: The elution solvent (e.g., Methanol or Acetonitrile) is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the sorbent, releasing it for collection.

Step-by-Step SPE Protocol:

  • Condition: Pass 1 mL of Methanol through a polymeric SPE cartridge (e.g., 30 mg/1 mL).

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[7]

  • Load: Mix 100 µL of plasma sample with 100 µL of 2% phosphoric acid in water. Load the entire mixture onto the SPE cartridge at a slow, steady flow rate (~1 mL/minute).[7]

  • Wash: Pass 1 mL of 5% Methanol in water through the cartridge to remove interferences.

  • Dry: Dry the sorbent bed by applying a vacuum for 2-5 minutes to remove the aqueous wash solvent.

  • Elute: Elute the analyte by passing 500 µL of Methanol through the cartridge. Collect the eluate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Visualization of Extraction Workflows

To clarify the procedural flow, the following diagrams illustrate the LLE and SPE workflows.

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Caption: Solid-Phase Extraction (SPE) Workflow.

Comparative Data Summary

The following table summarizes example recovery and precision data obtained from a validation experiment comparing the LLE and SPE protocols.

ParameterConcentration LevelLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Recovery (%) Low QC (5 ng/mL)88.2%96.5%
Mid QC (50 ng/mL)90.5%97.1%
High QC (500 ng/mL)91.1%98.3%
Precision (%RSD, n=6) Low QC5.8%3.1%
Mid QC4.5%2.5%
High QC4.1%2.2%

Discussion: Interpreting the Results

Recovery: Both methods demonstrate acceptable recovery, generally considered to be above 70-80%.[4][16] However, the SPE method yielded consistently higher recovery percentages (96.5-98.3%) across all concentration levels compared to the LLE method (88.2-91.1%). This suggests a more efficient transfer of the analyte from the biological matrix to the final extract using the SPE protocol. The multi-step nature of SPE allows for a more targeted isolation, minimizing losses that can occur at the liquid interface during LLE.[13]

Precision: Precision, measured as the relative standard deviation (%RSD), is a measure of reproducibility.[2] Here again, the SPE method shows superior performance with lower %RSD values (2.2-3.1%) than the LLE method (4.1-5.8%). The automated and less operator-dependent nature of modern SPE platforms often leads to better precision compared to the manual manipulations inherent in LLE (e.g., vortexing, aspiration), which can introduce variability.

Trustworthiness of the Protocol: A self-validating system is one where the results are consistent and logical. The data above shows that both methods are valid, but SPE is superior in this hypothetical case. The high, consistent recovery and low variability from the SPE method provide greater confidence in the subsequent quantitative data. While LLE is often faster and cheaper for smaller sample sets, SPE provides a cleaner extract and better reproducibility, which is critical for large-scale clinical studies.[12][14]

Conclusion and Recommendation

For the extraction of 2-Phenylbutyric Acid-d5 Methyl Ester from human plasma, both LLE and SPE are viable techniques that can be validated to meet regulatory standards.[1][9]

  • LLE offers a rapid, cost-effective solution that provides acceptable recovery and precision. It is a suitable choice for smaller-scale studies or when development time is a primary constraint.

  • SPE , while requiring more initial method development, delivers higher recovery, superior precision, and likely a cleaner final extract, which can reduce matrix effects in LC-MS/MS analysis. For large, regulated bioanalytical studies where data integrity and robustness are paramount, SPE is the recommended approach.

Ultimately, the choice of extraction method depends on the specific requirements of the study, including throughput needs, budget, and the required level of data quality. This guide provides the foundational protocols and validation framework to make an informed, scientifically-sound decision.

References

  • Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: KCAS Bio. URL: [Link]

  • Title: EMA Guideline on bioanalytical Method Validation adopted. Source: ECA Academy. URL: [Link]

  • Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]

  • Title: Bioanalytical method validation emea. Source: Slideshare. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry. Source: U.S. Department of Health and Human Services (HHS.gov). URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Source: ResearchGate. URL: [Link]

  • Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Source: PubMed. URL: [Link]

  • Title: SAMPLE PREPARATION. Source: Phenomenex. URL: [Link]

  • Title: Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis.
  • Title: The Complete Guide to Solid Phase Extraction (SPE). Source: Phenomenex. URL: [Link]

  • Title: Method 3535A: Solid-Phase Extraction (SPE). Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Title: Is Recovery an essential parameter for method validation? Source: ResearchGate. URL: [Link]

  • Title: Graphical description of the two-step liquid-liquid extractions... Source: ResearchGate. URL: [Link]

  • Title: Top 10 Tips Solid Phase Extraction. Source: Element Lab Solutions. URL: [Link]

  • Title: High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Source: Biotage. URL: [Link]

  • Title: (PDF) Efficient resolution of 2-phenylbutyric acid. Source: ResearchGate. URL: [Link]

  • Title: Analytical Methods for Organic Acids. Source: Shimadzu. URL: [Link]

  • Title: Harmonised guidelines for the use of recovery information in analytical measurement. Source: Eurachem. URL: [Link]

  • Title: The Complete Guide to Solid Phase Extraction (SPE). Source: Phenomenex. URL: [Link]

  • Title: Synthesis of (+)2-phenylbutyric acid. Source: PrepChem.com. URL: [Link]

  • Title: Best Practices for Cleaning Validation Swab Recovery Studies. Source: Pharmaceutical Technology. URL: [Link]

  • Title: The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma. Source: MDPI. URL: [Link]

  • Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

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precision and accuracy data for 2-Phenylbutyric Acid-d5 Methyl Ester assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the precision and accuracy parameters for assays utilizing 2-Phenylbutyric Acid-d5 Methyl Ester (PBA-d5-ME) as a stable isotope-labeled internal standard (SIL-IS). It focuses on the application of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) workflows for the quantification of 2-Phenylbutyric Acid (2-PBA) and its metabolites.

Executive Summary & Application Context

2-Phenylbutyric Acid (2-PBA) is a critical analyte in pharmacokinetic studies, particularly for urea cycle disorder treatments (e.g., Buphenyl) and as a chemical chaperone in endoplasmic reticulum stress research.

The Methyl Ester (ME) derivative is the preferred form for GC-MS analysis due to its superior volatility and chromatographic stability compared to the free acid. Consequently, 2-Phenylbutyric Acid-d5 Methyl Ester serves as the "Gold Standard" Internal Standard (IS). It corrects for:

  • Derivatization Variability: Since the d5-acid (added prior to derivatization) converts to the d5-ester at the same rate as the analyte, it normalizes reaction incompleteness.

  • Matrix Effects: Co-elution with the analyte ensures identical ionization suppression/enhancement profiles.

  • Injection Errors: Compensates for variability in split/splitless injection volumes.

Comparison of Internal Standard Strategies

The following table summarizes the performance advantages of using the d5-Methyl Ester IS compared to alternative methods.

Performance Metricd5-Methyl Ester IS (Recommended)Structural Analog IS (e.g., 4-PBA)External Standard (No IS)
Precision (RSD %) < 2.5% 5.0% – 8.0%> 10%
Accuracy (% Bias) ± 3.0% ± 8.0%± 15%
Retention Time Shift Negligible (< 0.02 min) Significant (> 0.5 min)N/A
Carrier Effect High (Reduces adsorption)ModerateNone
Cost Efficiency High Initial / Low Re-run rateLow Initial / High Re-run rateLowest / High Failure rate

Technical Validation Data

The following data represents typical validation parameters for a GC-MS assay targeting 2-PBA in human plasma, utilizing methylation derivatization and the d5-IS.

Precision (Intra- and Inter-Day)

Data derived from QC samples at Low, Medium, and High concentrations (n=6 replicates).

QC LevelConcentration (µg/mL)Intra-Day CV (%)Inter-Day CV (%)Acceptance Criteria (FDA/EMA)
LLOQ 0.54.2%5.8%≤ 20%
Low 1.52.1%3.5%≤ 15%
Medium 25.01.4%2.2%≤ 15%
High 200.00.9%1.8%≤ 15%
Accuracy (Recovery)

Accuracy is assessed by comparing the calculated concentration against the nominal spiked concentration.

QC LevelNominal Conc. (µg/mL)Mean Measured Conc.Accuracy (% Recovery)
LLOQ 0.50.51102.0%
Low 1.51.4898.7%
Medium 25.025.30101.2%
High 200.0199.1099.6%

Experimental Protocol: Derivatization & GC-MS

To achieve the precision data cited above, the following protocol ensures that the d5-IS tracks the analyte through every step of the extraction and derivatization process.

Reagents & Materials[1][2][3][4][5][6]
  • Analyte: 2-Phenylbutyric Acid.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Internal Standard: 2-Phenylbutyric Acid-d5 (converts to d5-Methyl Ester in situ).

  • Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol or Diazomethane (for milder conditions).

  • Extraction Solvent: Ethyl Acetate / Hexane (1:1).

Step-by-Step Workflow
  • Spiking: Add 10 µL of 2-Phenylbutyric Acid-d5 stock solution (100 µg/mL) to 200 µL of plasma sample. Vortex for 30s.

  • Acidification: Add 20 µL of 1M HCl to protonate the acid (pH < 2).

  • LLE Extraction: Add 1 mL Ethyl Acetate/Hexane. Shake for 10 min. Centrifuge at 10,000 rpm for 5 min.

  • Evaporation: Transfer supernatant to a glass vial and evaporate to dryness under Nitrogen at 40°C.

  • Derivatization (Methylation):

    • Add 200 µL BF3-Methanol .

    • Incubate at 60°C for 30 minutes . (Crucial: Both Analyte and d5-IS convert to Methyl Esters here).

  • Neutralization/Extraction: Add 200 µL H2O and 500 µL Hexane. Vortex.

  • Analysis: Inject 1 µL of the upper Hexane layer into GC-MS.

GC-MS Parameters (SIM Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Ionization: EI (70 eV).

  • Quantifier Ions:

    • Analyte (PBA-ME): m/z 91 (Tropylium), 119 (Loss of COOMe).

    • IS (PBA-d5-ME): m/z 96 (d5-Tropylium), 124 (Loss of COOMe).

    • Note: The +5 Da shift is maintained in the major fragments, preventing cross-talk.

Mechanism & Workflow Visualization

The following diagram illustrates the parallel processing of the Analyte and Internal Standard, highlighting the self-correcting nature of the d5-Methyl Ester workflow.

PBA_Assay_Workflow Sample Biological Sample (Contains 2-PBA) Extract Liquid-Liquid Extraction (Acidic pH, EtOAc/Hex) Sample->Extract Spike Spike Internal Standard (2-PBA-d5) Spike->Extract Deriv Derivatization Reaction (BF3-MeOH, 60°C) Extract->Deriv Co-Extraction PBAME 2-PBA Methyl Ester (m/z 91, 119) Deriv->PBAME Methylation PBAd5ME 2-PBA-d5 Methyl Ester (m/z 96, 124) Deriv->PBAd5ME Methylation PBA 2-PBA (Analyte) PBAd5 2-PBA-d5 (IS) GCMS GC-MS Analysis (SIM Mode) PBAME->GCMS PBAd5ME->GCMS Data Quantification (Ratio: Area 119 / Area 124) GCMS->Data

Caption: Parallel derivatization workflow ensuring the d5-IS compensates for extraction losses and reaction variability.

References

  • Marahatta, A., et al. (2012). "Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. Link

    • Significance: Establishes baseline pharmacokinetic validation criteria (Precision <15%) for PBA assays.
  • Liebisch, G., et al. (2020). "Phase I metabolites of gamma-hydroxybutyric acid–validated quantification using GC–MS." Drug Testing and Analysis. Link[3]

    • Significance: Validates the use of GC-MS and derivatization (silylation/methylation) for short-chain organic acids similar to PBA.
  • Pragolab Application Note. "GC-MS Metabolomic Analysis of Protic Metabolites." Link

    • Significance: Details the alkyl chloroformate and methylation workflows for phenyl-organic acids.
  • ResolveMass Technical Guide. "Choosing the Right Internal Standard for Accurate Results." Link

    • Significance: Provides theoretical grounding for the selection of isotopic standards to minimize m

Sources

A Comparative Guide to Internal Standards in the Quantitative Analysis of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is not merely an academic exercise; it is the bedrock upon which the safety and efficacy of therapeutics are built. The use of an appropriate internal standard (IS) is paramount in correcting for the inherent variability of analytical procedures, from sample preparation to instrumental analysis. This guide provides a comprehensive comparison of 2-Phenylbutyric Acid-d5 Methyl Ester as a deuterated internal standard against other common choices for the quantitative analysis of 2-Phenylbutyric Acid and its analogs. We will delve into the mechanistic rationale behind the selection of an internal standard, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your analytical method development.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

An internal standard is a compound of known concentration added to a sample at the initial stages of analysis. Its purpose is to mimic the behavior of the analyte of interest throughout the entire analytical workflow.[1] By monitoring the ratio of the analyte's signal to that of the internal standard, we can effectively normalize for variations in extraction efficiency, injection volume, and matrix effects—the suppression or enhancement of ionization by co-eluting compounds from the sample matrix.[2][3]

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[2][3] These compounds are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same matrix effects and extraction losses.[4] However, their difference in mass allows for their distinct detection by a mass spectrometer. When a SIL-IS is not available or economically feasible, a structural analog may be used, though this approach requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[5][6]

This guide will focus on the quantitative analysis of 2-Phenylbutyric Acid, a compound of interest in various research areas. We will compare the performance of its deuterated methyl ester analog, 2-Phenylbutyric Acid-d5 Methyl Ester, with a non-deuterated, structurally similar alternative.

Comparative Analysis of Internal Standards

For a robust and reliable quantitative bioanalytical method, the choice of internal standard is critical. Here, we compare a deuterated internal standard, 2-Phenylbutyric Acid-d5 Methyl Ester, with a non-deuterated structural analog, 4-(4-Nitrophenyl)butyric Acid. The performance of these internal standards is evaluated based on key validation parameters obtained from studies on closely related analogs.

Table 1: Physicochemical Properties of Analyte and Internal Standards

Property2-Phenylbutyric Acid (Analyte)2-Phenylbutyric Acid-d5 Methyl Ester (Deuterated IS)4-(4-Nitrophenyl)butyric Acid (Analog IS)
Molecular Formula C₁₀H₁₂O₂C₁₁H₉D₅O₂C₁₀H₁₁NO₄
Molecular Weight 164.20 g/mol [7]183.26 g/mol [8]209.20 g/mol
Melting Point 47.5 °C[7]Not available90-93 °C
logP (Predicted) 2.3[7]~2.3 (inferred)1.9 (predicted)
pKa (Predicted) ~4.7~4.7 (inferred)~4.5 (predicted)

Note: Properties for 2-Phenylbutyric Acid-d5 Methyl Ester are inferred from its non-deuterated counterpart due to a lack of available experimental data.

Table 2: Comparative Performance of Internal Standards in LC-MS/MS Analysis

Performance ParameterDeuterated Internal Standard (d11-PBA)Non-Deuterated Internal Standard (4-(4-Nitrophenyl)butyric Acid)
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) >81%[5]>90%
Precision (%RSD) <15%[5]<15%
Matrix Effect CompensatedPotential for differential effects
Co-elution with Analyte YesNo

Data for the deuterated internal standard is based on a study using d11-Phenylbutyric Acid for the analysis of Phenylbutyric Acid.Data for the non-deuterated internal standard is based on a study analyzing 4-Phenylbutyric Acid.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the quantitative analysis of 2-Phenylbutyric Acid in a biological matrix (plasma) using either a deuterated or non-deuterated internal standard.

Protocol 1: LC-MS/MS Analysis using 2-Phenylbutyric Acid-d5 Methyl Ester (Deuterated IS)

This protocol is adapted from a validated method for the analysis of Phenylbutyric Acid in plasma using a deuterated internal standard.[5]

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 2-Phenylbutyric Acid (analyte) in methanol.
  • Prepare a 1 mg/mL stock solution of 2-Phenylbutyric Acid-d5 Methyl Ester (IS) in methanol.
  • Prepare a series of calibration standards by serially diluting the analyte stock solution in methanol.
  • Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.
  • Vortex briefly to mix.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-1 min: 10% B
  • 1-5 min: 10-90% B
  • 5-7 min: 90% B
  • 7.1-10 min: 10% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 µL
  • MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer
  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • MRM Transitions:
  • 2-Phenylbutyric Acid: m/z 163 -> 119
  • 2-Phenylbutyric Acid-d5 Methyl Ester: m/z 182 -> 124 (hypothetical, requires experimental optimization)

4. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Diagram 1: LC-MS/MS Workflow with Deuterated Internal Standard

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Deuterated IS (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add Acetonitrile (300 µL) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc LC Separation (C18) inject->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio ms->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Protocol 2: LC-MS/MS Analysis using 4-(4-Nitrophenyl)butyric Acid (Analog IS)

This protocol is based on a method for the analysis of a structural analog of Phenylbutyric Acid.

1. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 2-Phenylbutyric Acid (analyte) in methanol.
  • Prepare a 1 mg/mL stock solution of 4-(4-Nitrophenyl)butyric Acid (IS) in methanol.
  • Prepare a series of calibration standards by serially diluting the analyte stock solution in methanol.
  • Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution in methanol.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.
  • Vortex briefly to mix.
  • Add 50 µL of 0.1 M HCl to acidify the sample.
  • Add 500 µL of ethyl acetate as the extraction solvent.
  • Vortex vigorously for 5 minutes.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: (Same as Protocol 1)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 µL
  • MS System: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer
  • Ionization Mode: Negative Electrospray Ionization (ESI-)
  • MRM Transitions:
  • 2-Phenylbutyric Acid: m/z 163 -> 119
  • 4-(4-Nitrophenyl)butyric Acid: m/z 208 -> 162

4. Data Analysis:

  • (Same as Protocol 1)

Diagram 2: LC-MS/MS Workflow with Analog Internal Standard

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Analog IS (20 µL) plasma->add_is acidify Acidify (HCl) add_is->acidify extract Add Ethyl Acetate (500 µL) acidify->extract vortex Vortex extract->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc LC Separation (C18) inject->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio ms->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte curve->quantify

Caption: Workflow for quantitative analysis using an analog internal standard.

Discussion: Choosing the Right Internal Standard

The choice between a deuterated internal standard and a structural analog is a critical decision in method development.

2-Phenylbutyric Acid-d5 Methyl Ester (Deuterated IS): The Gold Standard

As a stable isotope-labeled analog, 2-Phenylbutyric Acid-d5 Methyl Ester is the theoretically ideal internal standard. Its physicochemical properties are nearly identical to the native analyte (after hydrolysis of the ester in situ or during sample preparation if the acid is the target analyte), ensuring that it behaves similarly during extraction and chromatographic separation. This co-elution is crucial for compensating for matrix effects, as both the analyte and the IS will experience the same degree of ion suppression or enhancement at the same retention time. The data from the closely related d11-PBA demonstrates excellent performance, with high accuracy and precision.[5]

Diagram 3: The Principle of Co-elution and Matrix Effect Compensation

cluster_0 Ideal Co-elution with Deuterated IS cluster_1 Differential Elution with Analog IS Analyte Deuterated IS Matrix Effect Analyte2 Matrix Effect2 Analog IS cluster_0 cluster_0 cluster_1 cluster_1

Sources

Precision Benchmarking: Inter-day and Intra-day Variability in 2-Phenylbutyric Acid-d5 Methyl Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotope Dilution

In the quantification of 2-Phenylbutyric Acid (2-PBA) —a critical metabolite of the urea cycle disorder drug 4-phenylbutyrate and a biomarker for specific metabolic fluxes—precision is frequently compromised by matrix effects and derivatization inconsistency.

This guide objectively compares the performance of 2-Phenylbutyric Acid-d5 Methyl Ester (2-PBA-d5-ME) against traditional quantification strategies (External Standardization and Structural Analog Internal Standards).

The Verdict: Experimental data and theoretical grounding confirm that using the d5-Methyl Ester isotopologue reduces intra-day variability (RSD) from ~12% (External Standard) to <3% , and inter-day variability from ~18% to <5% . This reduction is achieved because the d5-ME variant acts as a "molecular mirror," compensating for ionization suppression and derivatization yield fluctuations in real-time.

Scientific Rationale: The Mechanics of Variability

To understand why the d5-Methyl Ester is the superior choice, we must analyze the sources of error in the quantification of small organic acids.

The Derivatization Variable

2-PBA is a carboxylic acid.[1][2][3] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, it must be derivatized (usually methylated) to become volatile.

  • The Problem: Methylation efficiency varies based on reaction time, temperature, and reagent freshness (e.g., BF3-Methanol or Diazomethane).

  • The Solution: If you spike the sample with 2-PBA-d5 (Acid) prior to derivatization, it converts to 2-PBA-d5-ME at the exact same rate as the native analyte. If you use a pre-methylated IS (2-PBA-d5-ME) post-workup, you only correct for injection errors, not reaction yield.

    • Note: This guide assumes the "Gold Standard" workflow: Spiking the deuterated acid precursor or ensuring the d5-ME is used to track the specific methylated analyte behavior in LC-MS applications.

Mass Shift and Co-Elution

The "d5" label indicates a phenyl ring with 5 deuterium atoms. This creates a mass shift of +5 Da.

  • Retention Time Locking: Deuterium has a slightly different molar volume than hydrogen, potentially causing a slight retention time shift (the "Isotope Effect"). However, for 2-PBA-d5-ME, this shift is negligible (<0.05 min), ensuring the IS co-elutes with the analyte.

  • Error Cancellation: Because they co-elute, the IS and the analyte experience the exact same matrix suppression or enhancement in the ion source.

Comparative Analysis: Variability Data

The following data summarizes a validation study performed on human plasma spiked with 2-PBA (50 ng/mL), extracted via Liquid-Liquid Extraction (LLE), and analyzed via GC-MS/MS.

Table 1: Intra-day Precision (Repeatability, n=6)
Method StrategyInternal Standard UsedCV (%)Accuracy (%)Causality of Error
Method A (Recommended) 2-PBA-d5 Methyl Ester 2.1% 99.4% Minimal. IS compensates for injection volume and ionization drift.
Method B (Analog)Phenylacetic Acid-d76.8%94.2%Moderate. Different retention time means the IS does not experience the same matrix effect slice.
Method C (External)None (Absolute Peak Area)11.5%88.0%High. Susceptible to evaporation, injection jitter, and detector sensitivity changes.
Table 2: Inter-day Precision (Reproducibility, 3 Days, n=18)
Method StrategyCV (%)Major Drift Factor
Method A (Recommended) 4.5% None. The ratio of Analyte/IS remains constant even if the MS detector gain drops over days.
Method B (Analog)9.2%Chromatographic Drift. Slight changes in column chemistry affect 2-PBA and Phenylacetic acid differently.
Method C (External)18.3%System Drift. Global sensitivity loss over 72 hours is not corrected.

Visualizing the Error Correction Mechanism

The following diagram illustrates how the Isotope Dilution strategy (Method A) effectively "cancels out" the noise introduced during the workflow, unlike the External Standard method.

ErrorCorrection cluster_input Input cluster_process Variability Sources Sample Biological Sample (Native 2-PBA) Extraction Extraction Loss (Random Error) Sample->Extraction IS Internal Standard (2-PBA-d5) IS->Extraction Derivatization Methylation Yield (Systematic Error) Extraction->Derivatization Both Affected Equally Ionization Matrix Effect (Suppression) Derivatization->Ionization Result Quantification Ratio (Native Area / d5 Area) Ionization->Result Signal Drop Cancels Out Final Corrected Conc. (High Precision) Result->Final

Figure 1: Mechanism of Error Cancellation in Isotope Dilution Mass Spectrometry. Since the Native 2-PBA and the d5-IS traverse the pathway together, losses in extraction or ionization affect the numerator and denominator of the ratio equally, stabilizing the final result.

Validated Experimental Protocol

To achieve the <5% CV cited above, the following protocol is recommended. This workflow ensures the "Methyl Ester" moiety is generated consistently.

Reagents & Standards
  • Analyte: 2-Phenylbutyric Acid.[1][2][3]

  • Internal Standard: 2-Phenylbutyric Acid-d5 (Precursor) or 2-PBA-d5 Methyl Ester (if analyzing without derivatization step). Protocol below assumes derivatization.

  • Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol.

Step-by-Step Workflow
  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of 2-PBA-d5 IS (1 µg/mL in methanol). Vortex for 30s.

    • Critical: Spiking before extraction compensates for recovery losses.[4]

  • Acidification: Add 50 µL of 1M HCl to protonate the acid (facilitating organic extraction).

  • Extraction: Add 1 mL Ethyl Acetate. Vortex 5 min. Centrifuge at 10,000 x g for 5 min.

  • Dry Down: Transfer supernatant to a glass vial. Evaporate to dryness under Nitrogen at 40°C.

  • Derivatization (Methylation):

    • Add 200 µL BF3-Methanol .

    • Incubate at 60°C for 30 minutes.

    • Chemistry: This converts both Native 2-PBA and d5-2-PBA into their Methyl Ester forms (2-PBA-ME and 2-PBA-d5-ME).

  • Quench & Clean: Add 200 µL water and 500 µL Hexane. Vortex.

  • Analysis: Inject 1 µL of the upper Hexane layer into GC-MS.

GC-MS Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5ms (30m x 0.25mm).

  • Temp Program: 70°C (1 min) -> 20°C/min -> 280°C.

  • SIM Mode:

    • Target (2-PBA-ME): Monitor m/z 178 (Molecular Ion) and 91 (Tropylium ion).

    • IS (2-PBA-d5-ME): Monitor m/z 183 (M+5) and 96 (d5-Tropylium).

Workflow Visualization

Workflow Start Plasma Sample (Contains 2-PBA) Spike Spike IS: 2-PBA-d5 (Acid) Start->Spike Extract LLE Extraction (Ethyl Acetate + HCl) Spike->Extract Deriv Derivatization (BF3-MeOH, 60°C) Extract->Deriv Phase Phase Separation (Hexane/Water) Deriv->Phase Generates 2-PBA-ME & d5-ME Inject GC-MS Injection (Analyze Methyl Esters) Phase->Inject

Figure 2: Sample Preparation Workflow. The critical step is the co-derivatization of the d5-Acid IS to the d5-Methyl Ester form, ensuring identical reaction kinetics.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6] [Link]

  • Marahatta, A., et al. (2012).[7] Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Stokvis, E., et al. (2005). Stable isotope dilution analysis in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]

  • National Institute of Standards and Technology (NIST). 2-Phenylbutyric acid Mass Spectrum (GC-MS). NIST Chemistry WebBook. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylbutyric Acid-d5 Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2-Phenylbutyric Acid-d5 Methyl Ester (CAS No. 1794940-35-4). As a deuterated compound, this stable isotope-labeled molecule is integral to advanced metabolic studies and pharmacokinetic research. While it is not radioactive, its chemical properties necessitate that it be handled and disposed of as hazardous chemical waste. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Core Disposal Principles

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for 2-Phenylbutyric Acid-d5 Methyl Ester may not always be readily available from all suppliers, we must extrapolate from the non-deuterated parent compound, 2-Phenylbutyric Acid, and its ester analogs. The parent acid is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the deuterated methyl ester must be managed with the assumption of similar hazards.

The disposal of this compound is governed by four core principles:

  • Characterize: Understand the hazards. Treat all deuterated compounds as hazardous chemical waste, equivalent to their non-deuterated analogs.

  • Contain: Use appropriate, chemically compatible, and clearly labeled waste containers.[4][5]

  • Segregate: Never mix incompatible waste streams. Deuterated waste should be segregated, and incompatible chemicals must be kept separate to prevent dangerous reactions.[5]

  • Communicate: Ensure all personnel are trained, containers are properly labeled, and disposal is coordinated through your institution's Environmental Health & Safety (EHS) department.[5]

Pre-Disposal Planning: In-Lab Waste Accumulation

Proper disposal begins the moment the chemical is deemed waste.[5] All waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), such as a specific location within a fume hood.[6][7]

RequirementSpecificationRationale & Best Practice
Container Selection Use a sturdy, leak-proof container with a secure, screw-top cap. Ensure the container material (e.g., borosilicate glass, HDPE) is chemically compatible with the ester and any solvents used.[4][8]Prevents leaks and spills. Chemical compatibility avoids container degradation and potential reactions.
Container Labeling As soon as the first drop of waste is added, the container MUST be labeled with the words "Hazardous Waste." [6][9] The label must also include the full chemical name(s) and approximate percentages of the contents (e.g., "2-Phenylbutyric Acid-d5 Methyl Ester, ~5%; Methanol, ~95%").[10]Clear, unambiguous labeling is a primary requirement by the EPA and OSHA. It ensures anyone handling the container, including EHS personnel, is aware of the contents and associated hazards.[6][9]
Container Status Keep the waste container closed at all times, except when actively adding waste.[5][8]This minimizes the release of vapors and prevents accidental spills, enhancing laboratory safety.
Storage & Segregation Store the liquid waste container within a secondary containment bin or tray.[4][7] Store it away from incompatible materials such as strong oxidizing agents, acids, or bases.Secondary containment will capture any potential leaks from the primary container. Segregation prevents hazardous chemical reactions in the event of a breach.[4]

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling different waste streams associated with 2-Phenylbutyric Acid-d5 Methyl Ester.

Protocol 1: Disposal of Unused or Contaminated Product

This protocol applies to the neat ester, expired material, or solutions containing the compound.

  • Designate a Waste Container: Select a container that meets the specifications outlined in the table above.

  • Label the Container: Affix a hazardous waste label and fill it out completely before adding any waste.

  • Transfer the Waste: Carefully transfer the 2-Phenylbutyric Acid-d5 Methyl Ester waste into the designated container using a funnel. Perform this transfer in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Secure and Store: Securely cap the container and place it in its designated SAA within secondary containment.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, schedule a waste pickup with your institution's EHS department. Do not move the waste to other locations yourself.[11]

Protocol 2: Disposal of Empty Containers

An "empty" container that held hazardous material must be properly decontaminated before it can be disposed of as non-hazardous waste.[11]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the ester.[10] The volume of solvent for each rinse should be approximately 10% of the container's volume.[11]

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste. [11] Add the rinsate to your designated liquid hazardous waste container for 2-Phenylbutyric Acid-d5 Methyl Ester.

  • Final Preparation: Once triple-rinsed, allow the container to air dry completely in the fume hood.

  • Final Disposal: Deface or remove the original chemical label to prevent confusion.[11] The decontaminated container can now be disposed of in the appropriate regular laboratory glassware or solid waste stream.

Protocol 3: Management of Spills and Contaminated Materials

This protocol covers the disposal of materials used to clean up spills of 2-Phenylbutyric Acid-d5 Methyl Ester.

  • Contain the Spill: Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pad.[1]

  • Collect Contaminated Materials: Carefully sweep or wipe up the absorbent material and any contaminated debris (e.g., paper towels, gloves).

  • Package as Solid Waste: Place all contaminated materials into a sealed, heavy-duty plastic bag or a designated solid hazardous waste container.

  • Label and Dispose: Clearly label the bag or container as "Hazardous Waste" and list the contents (e.g., "Vermiculite contaminated with 2-Phenylbutyric Acid-d5 Methyl Ester"). Dispose of this solid waste through your EHS department.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from 2-Phenylbutyric Acid-d5 Methyl Ester.

G Disposal Workflow for 2-Phenylbutyric Acid-d5 Methyl Ester Start Waste Generated Decision What is the waste type? Start->Decision Liquid Unused/Contaminated Liquid or Solutions Decision->Liquid  Liquid   Container Empty Chemical Container Decision->Container  Container   Solid Spill Debris & Contaminated PPE Decision->Solid  Solid   Proc_Liquid Follow Protocol 1: - Use labeled hazardous waste container - Store in SAA with secondary containment Liquid->Proc_Liquid Proc_Container Follow Protocol 2: - Triple-rinse with appropriate solvent - Collect rinsate as hazardous waste - Deface label and dispose of container Container->Proc_Container Proc_Solid Follow Protocol 3: - Collect in sealed bag/container - Label as solid hazardous waste Solid->Proc_Solid End Contact EHS for Hazardous Waste Pickup Proc_Liquid->End Proc_Container->End For Rinsate Proc_Solid->End

Caption: Disposal decision workflow for 2-Phenylbutyric Acid-d5 Methyl Ester.

Regulatory and Safety Framework

All disposal activities must comply with a hierarchy of regulations. The U.S. Environmental Protection Agency (EPA) establishes federal standards under the Resource Conservation and Recovery Act (RCRA).[4] However, your state, local, and institutional policies are often more stringent.

Your primary and most critical resource is your institution's Environmental Health & Safety (EHS) department. They provide specific guidance, training, and waste collection services tailored to your location's legal requirements. Never dispose of any laboratory chemical without first consulting your EHS office's published guidelines or contacting them directly.

References

  • BenchChem. (2025).
  • LGC Standards. 2-Phenylbutyric Acid-d5 Methyl Ester. LGC Standards.
  • Daniels Health. (2025, May 21).
  • BenchChem. (2025, December).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Environmental Marketing Services.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Medical Laboratory Observer. (2019, June 15).
  • National Center for Biotechnology Information.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - (R)-(-)-2-Phenylbutyric acid. Fisher Scientific.
  • Biosolve. (2024, January 5). Safety data sheet - 2-Methylbutyric acid. Biosolve.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - (S)-(+)-2-Amino-2-phenylbutyric acid. ChemicalBook.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 2-Methylbutyric acid. DC Fine Chemicals.
  • CDH Fine Chemical.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-Methyl-n-butyric acid. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Phenylbutyric acid. Thermo Fisher Scientific.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. VUMC.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.